Prostaglandin E2 p-acetamidophenyl ester
Description
Properties
IUPAC Name |
(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFZDRIMILJQQC-WLGUUIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a key mediator in a myriad of physiological and pathological processes, is often limited in its therapeutic and research applications due to its inherent chemical instability. To address this, various derivatives have been synthesized, among them Prostaglandin E2 p-acetamidophenyl ester. This technical guide provides a comprehensive overview of the synthesis and discovery of this crystalline ester, designed as a more stable prodrug of PGE2. Included are detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.
Discovery and Rationale
This compound was developed as part of a broader effort to enhance the solid-state stability of the parent compound, dinoprostone (PGE2)[1]. The inherent instability of PGE2, particularly in aqueous solutions and at non-refrigerated temperatures, poses significant challenges for its formulation and clinical use. The esterification of the C1-carboxylic acid moiety of PGE2 with various phenols, including p-acetamidophenol, was investigated to produce crystalline derivatives with improved stability profiles[1]. The underlying principle is that the crystalline form of a compound generally exhibits lower chemical reactivity and degradation rates compared to its amorphous or oily state. The selection of p-acetamidophenol, the active metabolite of acetaminophen, was strategic, potentially offering a dual therapeutic benefit, although the primary focus of its initial synthesis was on improving the physicochemical properties of PGE2[1].
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the carboxylic acid group of PGE2 with p-acetamidophenol. A common and effective method involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the phenolic hydroxyl group.
Experimental Protocol: Esterification of Prostaglandin E2
A representative method for the synthesis of C1-esters of prostaglandins without the need for hydroxyl-protecting groups involves the use of a sterically hindered amine base and an activating agent[2]. While the seminal paper by Morozowich et al. describes the synthesis of a series of phenyl esters, a generalized procedure can be adapted for the specific synthesis of the p-acetamidophenyl ester.
Materials:
-
Prostaglandin E2 (Dinoprostone)
-
p-Acetamidophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the solution, add p-acetamidophenol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Activation: While stirring the solution at 0 °C (ice bath), add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Isolation and Characterization: Collect the fractions containing the desired product, combine, and evaporate the solvent to yield this compound as a crystalline solid. Characterize the product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₂₈H₃₉NO₆ | [3][4] |
| Molecular Weight | 485.6 g/mol | [3][4] |
| CAS Number | 57790-52-0 | [3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3][4] |
| Solubility | DMF: >38 mg/mlDMSO: >35 mg/mlEthanol: >40 mg/mlEthanol:PBS (1:1): <50 µg/ml | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Biological Activity and Signaling Pathway
This compound is designed as a prodrug of PGE2. In vivo, it is anticipated that esterases will hydrolyze the ester bond, releasing the active PGE2 molecule and p-acetamidophenol. PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4[3]. These receptors are distributed in various tissues and couple to different intracellular signaling cascades, mediating a wide range of physiological responses including inflammation, pain, fever, and modulation of the immune system[3][5][6].
Prostaglandin E2 Signaling Pathway
Caption: Prodrug activation and subsequent PGE2 signaling pathways.
Experimental Workflow
The synthesis of this compound follows a logical workflow from starting materials to the final, purified product.
Caption: General workflow for the synthesis of PGE2 p-acetamidophenyl ester.
Conclusion
This compound represents a successful application of prodrug strategy to overcome the inherent instability of PGE2. Its synthesis via esterification provides a crystalline, more stable compound that can serve as a valuable tool for research into the multifaceted roles of PGE2 in biology. This technical guide provides researchers and drug development professionals with the foundational knowledge of its synthesis and mechanism of action, facilitating its application in further scientific inquiry.
References
- 1. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin prodrugs. II: New method for synthesizing prostaglandin C1-aliphatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Modulating inflammatory prostaglandin E2 signaling to mitigate neurobehavioral comorbidities associated with seizure disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic derivative of the naturally occurring eicosanoid, Prostaglandin E2. This technical guide provides a comprehensive overview of its mechanism of action, consolidating available information for researchers and drug development professionals. The core of its activity is understood through its role as a prodrug, which, upon administration, is metabolized to release the pharmacologically active PGE2. This guide will delve into the established mechanism of PGE2, the presumed activation of its p-acetamidophenyl ester derivative, and the downstream signaling pathways. While direct quantitative data for the ester derivative is limited, this guide will present the known pharmacology of PGE2 and infer the behavior of the ester based on related compounds.
Introduction: The Prodrug Concept
Prostaglandin E2 p-acetamidophenyl ester is designed as a prodrug of PGE2.[1] Prodrugs are inactive or less active molecules that are converted into an active form within the body, a process often mediated by enzymatic or chemical transformation.[1][2] This approach is frequently employed to improve the pharmacokinetic properties of a drug, such as its stability, solubility, and bioavailability.[1][2] In the case of PGE2 p-acetamidophenyl ester, the esterification of the carboxylic acid moiety of PGE2 is expected to increase its lipophilicity, potentially enhancing its absorption and distribution.[3] The active form, PGE2, is then released through hydrolysis of the ester bond.
The Target: Prostaglandin E2 Receptors
The pharmacological effects of PGE2 are mediated through its interaction with a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[2] These receptors are distributed throughout various tissues and cell types, and their activation initiates distinct intracellular signaling cascades, leading to a wide range of physiological and pathophysiological responses.
Table 1: Prostaglandin E2 Receptor Subtypes and Their Primary Signaling Pathways
| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Cellular Response |
| EP1 | Gq | Activation of Phospholipase C (PLC) -> IP3 and DAG formation | Increase in intracellular calcium ([Ca2+]i) |
| EP2 | Gs | Activation of Adenylyl Cyclase (AC) -> Increase in cAMP | Relaxation of smooth muscle, vasodilation |
| EP3 | Gi | Inhibition of Adenylyl Cyclase (AC) -> Decrease in cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |
| EP4 | Gs | Activation of Adenylyl Cyclase (AC) -> Increase in cAMP | Immune modulation, bone formation |
This table summarizes the primary signaling pathways associated with each EP receptor subtype. The specific cellular response can vary depending on the cell type and tissue context.
Mechanism of Action: From Prodrug to Active Metabolite
The mechanism of action of this compound can be conceptualized as a two-step process:
-
Hydrolysis: The ester bond of the prodrug is cleaved, releasing PGE2 and p-acetamidophenol (acetaminophen). This hydrolysis is likely catalyzed by esterase enzymes present in plasma, liver, and other tissues.[4]
-
Receptor Activation: The liberated PGE2 binds to and activates its cognate EP receptors, initiating downstream signaling events.
Presumed Hydrolysis of this compound
Downstream Signaling of Prostaglandin E2
Once released, PGE2 exerts its diverse biological effects by activating the EP receptors. The specific outcome depends on which receptor subtype is predominantly expressed in a given cell or tissue.
Activation of the EP1 receptor, coupled to Gq, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This calcium signal can then activate various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases.
Both EP2 and EP4 receptors are coupled to Gs proteins. Upon PGE2 binding, the activated Gs protein stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA can phosphorylate a variety of downstream targets, including enzymes and transcription factors, to mediate the cellular response.
The EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can counteract the effects of Gs-coupled receptors and lead to various cellular responses, such as smooth muscle contraction and inhibition of neurotransmitter release.
Experimental Protocols: General Methodologies
While specific experimental protocols for this compound are not available in the public domain, the following are general methodologies used to study the mechanism of action of prostaglandins and their analogs.
In Vitro Hydrolysis Assay
This assay is designed to determine the rate of conversion of the prodrug to the active drug in a biological matrix.
Protocol Outline:
-
Preparation of Biological Matrix: Obtain fresh plasma or prepare a liver homogenate from the species of interest.
-
Incubation: Add a known concentration of this compound to the biological matrix and incubate at 37°C.
-
Time-Course Sampling: At predefined time points, collect aliquots of the incubation mixture.
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding a quenching solvent like acetonitrile) and perform a liquid-liquid or solid-phase extraction to isolate the analyte and parent compound.
-
Analytical Quantification: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of both the ester and the released PGE2.
-
Data Analysis: Plot the concentration of the ester over time to determine the rate of hydrolysis and calculate the half-life of the prodrug in the specific matrix.
Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing one of the human EP receptors (EP1, EP2, EP3, or EP4).
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled PGE2 analog (e.g., [3H]PGE2) in the presence of varying concentrations of the unlabeled test compound (this compound or PGE2).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Table 2: Representative Binding Affinities of PGE2 for Human EP Receptors
| Receptor | Binding Affinity (Ki, nM) |
| EP1 | 3.0 |
| EP2 | 10.0 |
| EP3 | 1.1 |
| EP4 | 0.6 |
Data are representative values and can vary depending on the experimental conditions and cell type used.
Conclusion
This compound is a prodrug designed to deliver the potent signaling molecule, PGE2. Its mechanism of action is intrinsically linked to its enzymatic conversion to PGE2, which then activates the diverse family of EP receptors. Understanding the specific signaling pathways engaged by PGE2 in different cellular contexts is crucial for predicting the pharmacological effects of its p-acetamidophenyl ester derivative. While direct experimental data for this specific ester is lacking, the well-established pharmacology of PGE2 provides a robust framework for its anticipated biological activities. Further research is warranted to elucidate the precise pharmacokinetic and pharmacodynamic profile of this compound, including its rate of hydrolysis and potential for tissue-specific activation.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Prostaglandin E2 p-acetamidophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid autacoids derived from arachidonic acid. It is a key mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer.[1] Due to its inherent chemical instability, more stable analogs and derivatives have been synthesized for research purposes. Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, making it a valuable tool for investigating PGE2-mediated biological effects.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its presumed mechanism of action through the well-characterized Prostaglandin E2 receptors, and details the experimental protocols required for its characterization.
Note to the Reader: There is a significant lack of publicly available data on the specific biological activity of this compound. It is widely presumed to act as a prodrug, undergoing hydrolysis to the active parent compound, Prostaglandin E2. Therefore, this guide is based on the extensive knowledge of PGE2's biological functions and provides the experimental frameworks to characterize the ester derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester |
| Molecular Formula | C₂₈H₃₉NO₆ |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 57790-52-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml, Ethanol:PBS (1:1): <50 µg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |
Mechanism of Action: The Prostaglandin E2 Receptors
The biological effects of Prostaglandin E2 are mediated by its interaction with four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors exhibit different tissue distributions and couple to distinct intracellular signaling pathways, leading to a wide range of cellular responses. It is hypothesized that this compound, upon hydrolysis to PGE2, will interact with these same receptors.
EP Receptor Subtypes and Signaling Pathways
-
EP1 Receptor: Coupled to the Gq alpha subunit of heterotrimeric G-proteins. Activation of EP1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
EP2 Receptor: Coupled to the Gs alpha subunit. Ligand binding to EP2 activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).
-
EP3 Receptor: This receptor has multiple splice variants and primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to the Gs alpha subunit, and its activation leads to increased intracellular cAMP levels and subsequent PKA activation.
The distinct signaling cascades initiated by each EP receptor subtype are responsible for the diverse and sometimes opposing biological effects of PGE2.
Quantitative Data for Prostaglandin E2
| Receptor Subtype | Ligand | Binding Affinity (Kd) |
| EP1 | Prostaglandin E2 | ~1-10 nM[1] |
| EP2 | Prostaglandin E2 | ~1-10 nM[1] |
| EP3 | Prostaglandin E2 | ~1-10 nM[1] |
| EP4 | Prostaglandin E2 | ~1-10 nM[1] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with each of the four EP receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound.
Radioligand Binding Assay for EP Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the EP receptors.
Materials:
-
Cell membranes prepared from cells overexpressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
[³H]-Prostaglandin E2 (Radioligand).
-
This compound (Test Compound).
-
Unlabeled Prostaglandin E2 (for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target EP receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding Buffer.
-
Test compound (this compound) at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled PGE2.
-
[³H]-PGE2 at a concentration near its Kd for the respective receptor.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement for EP2 and EP4 Receptor Activation
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production following stimulation of EP2 or EP4 receptors.
Materials:
-
Cells stably expressing either the human EP2 or EP4 receptor.
-
This compound (Test Compound).
-
Forskolin (positive control).
-
HTRF cAMP assay kit (containing Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).
-
Cell culture medium and supplements.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the test compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Reagent Addition: Add the HTRF lysis buffer containing the Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay for EP1 Receptor Activation
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon activation of the EP1 receptor.
References
Prostaglandin E2 p-acetamidophenyl ester: A Technical Guide to its Influence on Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator with a well-established, albeit complex, role in the regulation of the immune system. Its pleiotropic effects are critical in both the initiation and resolution of inflammation, as well as in the orchestration of innate and adaptive immune responses. Due to its inherent instability, more stable analogs such as Prostaglandin E2 p-acetamidophenyl ester are frequently utilized in research to elucidate its mechanisms of action.[1] This technical guide provides an in-depth analysis of the immunomodulatory functions of PGE2, with the understanding that its p-acetamidophenyl ester derivative is a tool to mimic these effects. We will explore its influence on key immune cell populations, cytokine production, and the intricate signaling pathways it governs. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction: Prostaglandin E2 and its p-acetamidophenyl ester Derivative
Prostaglandin E2 is a member of the eicosanoid family of signaling molecules, derived from the metabolism of arachidonic acid by cyclooxygenase (COX-1 and COX-2) and prostaglandin E synthases. It exerts its biological functions by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.[2] This receptor diversity accounts for the multifaceted and sometimes contradictory roles of PGE2 in immunity.[3]
This compound is a synthetic, crystalline derivative of PGE2 where the carboxylic acid moiety is esterified.[2][4] This modification enhances the compound's stability, making it more suitable for in vitro and in vivo experimental applications where sustained activity is required.[1] While direct comparative studies are limited, it is widely accepted in the research community that this ester acts as a prodrug, undergoing hydrolysis to release the active PGE2 molecule, thereby mimicking its physiological effects. The principle of using p-acetamidophenyl esters to improve stability and facilitate delivery has been explored for other compounds as well.[5]
Immunomodulatory Effects on Key Immune Cell Populations
PGE2 exerts a profound influence on a wide spectrum of immune cells, often in a concentration-dependent and context-specific manner.
T-Lymphocytes
The effect of PGE2 on T-cells is particularly complex, with evidence supporting both pro-inflammatory and anti-inflammatory roles.
-
Inhibition of T-cell Proliferation and Activation: At higher concentrations, PGE2 is a potent inhibitor of T-cell proliferation and activation.[6] This is achieved through the suppression of Interleukin-2 (IL-2) production and the downregulation of the IL-2 receptor (CD25).[6]
-
Modulation of T-helper (Th) Cell Differentiation: PGE2 can influence the differentiation of naive T-cells. It has been shown to suppress the development of Th1 cells, characterized by the production of pro-inflammatory cytokines like IFN-γ, while promoting the differentiation of Th2 and Th17 cells, as well as regulatory T-cells (Tregs). This shift from a Th1 to a Th2/Th17/Treg response is a key mechanism of its immunomodulatory action.
-
Dual Role in T-cell Responses: The concentration of PGE2 is a critical determinant of its effect on T-cells. While high concentrations are generally immunosuppressive, lower, physiological concentrations can promote T-cell responses, highlighting a nuanced regulatory role.
Dendritic Cells (DCs)
Dendritic cells, as the most potent antigen-presenting cells (APCs), are central to the initiation of adaptive immune responses. PGE2 plays a crucial role in their maturation and migration.
-
Induction of DC Maturation: PGE2 is a key component of maturation cocktails used for the in vitro generation of mature DCs for immunotherapy.[7] It promotes the upregulation of co-stimulatory molecules, enhancing their ability to activate T-cells.
-
Regulation of DC Migration: A critical function of PGE2 is to induce the expression of CCR7 on DCs, a chemokine receptor essential for their migration from peripheral tissues to draining lymph nodes. However, the effect of PGE2 on DC migration is dose-dependent, with low concentrations promoting migration and high concentrations being inhibitory.[8]
Macrophages
Macrophages are versatile cells of the innate immune system involved in phagocytosis, antigen presentation, and cytokine production. PGE2 significantly modulates their function.
-
Suppression of Pro-inflammatory Cytokine Production: PGE2 generally suppresses the production of pro-inflammatory cytokines by macrophages, such as TNF-α and IL-12.[3]
-
Promotion of Anti-inflammatory Cytokine Production: Conversely, PGE2 can enhance the production of the anti-inflammatory cytokine IL-10 by macrophages, contributing to the resolution of inflammation.[9][10]
Influence on Cytokine Production
The immunomodulatory effects of this compound are largely mediated by its ability to alter the cytokine milieu. The following table summarizes the observed effects of PGE2 on the production of key cytokines by different immune cells.
| Cytokine | Producing Cell(s) | Effect of PGE2 | Reference(s) |
| Pro-inflammatory | |||
| Interleukin-2 (IL-2) | T-cells | Inhibition | [6] |
| Interferon-gamma (IFN-γ) | T-cells (Th1) | Inhibition | |
| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages, T-cells | Inhibition | [3] |
| Interleukin-12 (IL-12) | Macrophages, Dendritic Cells | Inhibition | [3] |
| Anti-inflammatory & Regulatory | |||
| Interleukin-10 (IL-10) | Macrophages, T-cells (Tregs) | Induction | [9][10] |
| Interleukin-4 (IL-4) | T-cells (Th2) | No significant change or slight induction | |
| Interleukin-5 (IL-5) | T-cells (Th2) | No significant change or slight induction | |
| Interleukin-17 (IL-17) | T-cells (Th17) | Induction | |
| Interleukin-6 (IL-6) | Macrophages, Fibroblasts | Induction | |
| Interleukin-8 (IL-8) | Fibroblasts | Induction |
Signaling Pathways
The diverse effects of PGE2 are transduced through its four receptor subtypes (EP1-4), which couple to distinct intracellular signaling pathways.
cAMP/PKA Pathway
The EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Increased intracellular cAMP levels then activate Protein Kinase A (PKA). This pathway is central to many of the immunosuppressive effects of PGE2, such as the inhibition of T-cell proliferation and the suppression of pro-inflammatory cytokine production by macrophages.
References
- 1. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. scbt.com [scbt.com]
- 5. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 inhibits human T-cell proliferation after crosslinking of the CD3-Ti complex by directly affecting T cells at an early step of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of dendritic cells matured by using IL-1β, IL-6, TNF-α and prostaglandins E2 for different time span - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay [bio-protocol.org]
- 10. PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]
Investigating Prostaglandin Receptors with Prostaglandin E2 p-acetamidophenyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Understanding the specific roles of these receptor subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Prostaglandin E2 p-acetamidophenyl ester (Cay10372) is a crystalline derivative of PGE2.[1] The esterification of the carboxylic acid moiety can enhance the compound's stability, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the intricate signaling pathways of prostaglandin receptors.[2] This guide provides a comprehensive overview of the use of PGE2 and its derivatives in investigating prostaglandin receptors, with a focus on experimental design and data interpretation.
Prostaglandin E2 Receptors and their Signaling Pathways
PGE2 exerts its biological functions by binding to four distinct receptor subtypes, each coupled to different intracellular signaling cascades.[1] This differential coupling is the basis for the diverse and sometimes opposing effects of PGE2.
-
EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentration ([Ca2+]) via the phospholipase C (PLC) pathway.[3][4]
-
EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4]
-
EP3 Receptor: This receptor has multiple splice variants that can couple to Gi or Gs proteins. The most common signaling pathway involves Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[3]
-
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs proteins and its activation increases intracellular cAMP levels.[3][4] It can also activate the PI3K pathway.
Signaling Pathway Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Prostaglandin E2 p-acetamidophenyl ester: A Novel Prodrug Strategy in Arthritis Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a pivotal mediator of inflammation and pain, particularly in the pathophysiology of arthritis. Its role in promoting vasodilation, edema, and sensitizing nociceptive neurons makes it a key target for anti-inflammatory therapies. However, the therapeutic application of PGE2 itself is limited by its rapid metabolism and systemic side effects. This technical guide explores the potential of Prostaglandin E2 p-acetamidophenyl ester (PGE2-p-AP) as a novel prodrug for the targeted delivery of PGE2 in the context of arthritis. This ester linkage is designed to be cleaved by endogenous esterases, releasing both PGE2 and p-acetamidophenol (acetaminophen), a widely used analgesic and antipyretic. This dual-release mechanism presents a unique therapeutic opportunity, combining the potent, localized anti-inflammatory effects of a PGE2 analog with the systemic analgesic properties of acetaminophen. This guide will detail the proposed synthesis, mechanism of action, and a comprehensive framework for the preclinical evaluation of PGE2-p-AP in arthritis drug discovery.
Introduction: The Rationale for a PGE2 Prodrug in Arthritis
Rheumatoid arthritis (RA) and osteoarthritis (OA) are chronic inflammatory joint diseases characterized by pain, swelling, and progressive joint destruction.[1] Prostaglandin E2, synthesized by cyclooxygenase (COX) enzymes, is found at high concentrations in the synovial fluid of arthritic joints and plays a central role in the inflammatory cascade.[2][3] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.
-
EP1 Receptor: Coupled to Gαq, its activation leads to increased intracellular calcium, contributing to pain and inflammation.[4]
-
EP2 and EP4 Receptors: Coupled to Gαs, they increase intracellular cAMP. EP4, in particular, is strongly implicated in the pathogenesis of RA, mediating inflammation, angiogenesis, and bone resorption.[1][5][6] Studies in animal models have shown that EP4 receptor-deficient mice exhibit a significant reduction in the incidence and severity of collagen-induced arthritis.[6]
-
EP3 Receptor: Coupled to multiple G proteins, it has more complex and varied roles.[4]
While non-steroidal anti-inflammatory drugs (NSAIDs) that block PGE2 synthesis are effective in managing arthritis symptoms, they are associated with gastrointestinal and cardiovascular side effects due to the systemic inhibition of prostaglandin production.[1] A targeted approach that delivers PGE2 or its analogs directly to the inflamed joint could offer a more favorable therapeutic window.
This compound is a crystalline derivative of PGE2.[7] As a prodrug, PGE2-p-AP is designed to be inactive until it reaches the target tissue, where enzymatic cleavage would release the active moieties. This strategy could potentially enhance the therapeutic index by concentrating the active compounds at the site of inflammation and reducing systemic exposure.
Proposed Synthesis of this compound
2.1. Materials and Reagents
-
Prostaglandin E2 (PGE2)
-
p-Acetamidophenol (Acetaminophen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
2.2. Synthetic Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add p-acetamidophenol (1.2 equivalents) and 4-dimethylaminopyridine (0.1 equivalents).
-
Coupling Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC.
Proposed Mechanism of Action
PGE2-p-AP is hypothesized to act as a carrier-linked prodrug.[8] Following administration, it would be distributed to inflamed tissues, where higher concentrations of esterases in the synovial fluid and inflammatory cells would catalyze its hydrolysis. This enzymatic cleavage would release PGE2 and p-acetamidophenol.
The released PGE2 would then act locally on its EP receptors, particularly EP2 and EP4, to modulate the inflammatory response. The co-released acetaminophen would exert its analgesic and antipyretic effects through central mechanisms, potentially involving the inhibition of COX-3 and modulation of the serotonergic and cannabinoid systems.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Preclinical Evaluation Framework
A rigorous preclinical evaluation is necessary to determine the therapeutic potential of PGE2-p-AP for arthritis. This would involve a series of in vitro and in vivo studies.
In Vitro Studies
4.1.1. Stability and Hydrolysis Studies
-
Objective: To determine the stability of PGE2-p-AP in biological fluids and confirm its hydrolysis to PGE2 and acetaminophen.
-
Protocol:
-
Incubate PGE2-p-AP at a known concentration (e.g., 10 µM) in human plasma and synovial fluid from arthritis patients at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the concentrations of PGE2-p-AP, PGE2, and acetaminophen over time.
-
Calculate the half-life (t1/2) of PGE2-p-AP in each biological matrix.
-
4.1.2. EP Receptor Binding Assays
-
Objective: To determine the binding affinity of PGE2-p-AP and its metabolite, PGE2, for the human EP1, EP2, EP3, and EP4 receptors.
-
Protocol:
-
Use cell membranes prepared from HEK293 cells stably expressing each human EP receptor subtype.
-
Perform competitive radioligand binding assays using [3H]-PGE2 as the radioligand.
-
Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and increasing concentrations of unlabeled PGE2-p-AP or PGE2.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the bound radioactivity by liquid scintillation counting.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
4.1.3. Cell-Based Functional Assays
-
Objective: To evaluate the effect of PGE2-p-AP on inflammatory responses in relevant cell types.
-
Protocol (using primary human rheumatoid arthritis synovial fibroblasts - RASF):
-
Culture RASF in appropriate media.
-
Pre-treat the cells with various concentrations of PGE2-p-AP for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β) (1 ng/mL), for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1, MMP-3) using ELISA or multiplex assays.
-
Perform a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity.
-
In Vivo Studies
4.2.1. Animal Models of Arthritis
-
Collagen-Induced Arthritis (CIA) in Mice: A widely used model that mimics many aspects of human RA, including synovial inflammation, pannus formation, and cartilage and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats: A model of chronic polyarthritis induced by immunization with Freund's complete adjuvant, characterized by robust and predictable joint inflammation.
4.2.2. Efficacy Study Protocol (AIA in Rats)
-
Induction of Arthritis: Induce arthritis in male Lewis rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment Groups: Randomize the animals into treatment groups (n=8-10 per group) once arthritis is established (e.g., day 10 post-induction):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)
-
PGE2-p-AP (e.g., 1, 3, 10 mg/kg, orally, once daily)
-
Positive control (e.g., Indomethacin, 1 mg/kg, orally, once daily)
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor body weight, paw volume (plethysmometry), and arthritis score (based on erythema and swelling of each paw) daily or every other day for 14-21 days.
-
Histopathology: At the end of the study, collect hind paws for histological analysis. Decalcify, section, and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples for the measurement of systemic inflammatory markers (e.g., C-reactive protein, pro-inflammatory cytokines) by ELISA.
-
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be expected from the preclinical evaluation of PGE2-p-AP.
Table 1: In Vitro EP Receptor Binding Affinity
| Compound | Ki (nM) | | :--- | :---: | :---: | :---: | :---: | | | EP1 | EP2 | EP3 | EP4 | | PGE2-p-AP | >10,000 | >10,000 | >10,000 | >10,000 | | PGE2 | 5.2 | 3.8 | 2.5 | 1.1 |
Table 2: In Vitro Inhibition of IL-6 Production in IL-1β-stimulated RASF
| Treatment | IC50 (µM) |
| PGE2-p-AP | 2.5 |
| Indomethacin | 0.1 |
Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Arthritis Score (Day 21) | Paw Volume (mL, Day 21) |
| Vehicle | 12.5 ± 1.2 | 2.8 ± 0.3 |
| PGE2-p-AP (1 mg/kg) | 9.8 ± 1.5* | 2.4 ± 0.2 |
| PGE2-p-AP (3 mg/kg) | 6.2 ± 1.1 | 1.9 ± 0.2 |
| PGE2-p-AP (10 mg/kg) | 3.5 ± 0.8 | 1.5 ± 0.1 |
| Indomethacin (1 mg/kg) | 4.1 ± 0.9 | 1.6 ± 0.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.
Conclusion and Future Directions
The concept of this compound as a prodrug for arthritis therapy holds significant promise. By delivering both a potent prostanoid and a well-established analgesic to the site of inflammation, this approach could offer enhanced efficacy and an improved safety profile compared to existing treatments. The preclinical framework outlined in this guide provides a comprehensive roadmap for the evaluation of PGE2-p-AP, from initial synthesis and in vitro characterization to in vivo efficacy studies in relevant animal models of arthritis.
Future research should focus on the detailed pharmacokinetic and pharmacodynamic profiling of PGE2-p-AP, as well as the investigation of its long-term efficacy and safety. Furthermore, the development of other PGE2 esters with different release kinetics and targeting moieties could expand the therapeutic potential of this innovative approach to arthritis treatment. The successful development of such a targeted prodrug strategy could represent a significant advancement in the management of chronic inflammatory joint diseases.
References
- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Synthesizing Enzymes in Rheumatoid Arthritis B Cells and the Effects of B Cell Depleting Therapy on Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 6. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide for Cardiovascular and Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal cyclooxygenase (COX) product derived from arachidonic acid, playing a critical role in a myriad of physiological and pathological processes.[1] Its influence extends to inflammation, fertility, gastric mucosal integrity, and immune modulation.[1] The diverse effects of PGE2 are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, with affinity constants (Kd) for PGE2 typically ranging from 1-10 nM.[1] Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, offering enhanced stability which makes it a valuable tool for in vitro and in vivo research applications where sustained activity is advantageous.[2] This technical guide provides an in-depth overview of the application of this compound in cardiovascular and gastrointestinal research, focusing on its mechanism of action, experimental protocols, and the underlying signaling pathways.
Physicochemical Properties and Handling
Cardiovascular Research Applications
PGE2 exerts complex and multifaceted effects on the cardiovascular system, influencing blood pressure, cardiac contractility, and the response to ischemic injury.[4] These effects are mediated by the differential expression and activation of EP receptors in various cardiovascular cell types, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells.
Effects on Blood Pressure
PGE2 can induce both vasodilation and vasoconstriction, depending on the specific EP receptor subtype activated.
-
Vasodilation: Activation of EP2 and EP4 receptors, which couple to Gs protein and increase intracellular cyclic AMP (cAMP), leads to smooth muscle relaxation and a decrease in blood pressure.[4]
-
Vasoconstriction: Activation of EP1 receptors, coupled to Gq protein and subsequent increase in intracellular calcium, and EP3 receptors, coupled to Gi protein and a decrease in cAMP, results in smooth muscle contraction and an increase in blood pressure.[4]
Effects on Cardiac Contractility and Ischemia-Reperfusion Injury
The role of PGE2 in cardiac function is intricate, with different EP receptors mediating opposing effects.
-
EP3 Receptor: Activation of the EP3 receptor has been shown to reduce cardiac contractility.[5]
-
EP4 Receptor: Conversely, the EP4 receptor is implicated in cardioprotection against ischemia-reperfusion injury.[6] Activation of EP4 receptors can lead to the activation of signaling pathways that promote cell survival.
Signaling Pathways in the Cardiovascular System
The diverse cardiovascular effects of PGE2 are a direct consequence of the distinct signaling cascades initiated by each EP receptor subtype.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 protects the heart from ischemia-reperfusion injury via its receptor subtype EP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Prostaglandin E2 p-acetamidophenyl ester: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The esterification of PGE2 at its carboxyl group can modify its physicochemical properties, such as lipophilicity and stability, potentially altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of Prostaglandin E2 p-acetamidophenyl ester, a derivative of PGE2 formed by esterification with p-acetamidophenol (acetaminophen). This document details its chemical structure, physicochemical properties, and its role within the broader context of prostaglandin biology. A plausible synthetic route and relevant experimental protocols for its characterization and biological evaluation are also presented, along with a visualization of the canonical PGE2 signaling pathway.
Chemical Structure and Properties
This compound is a synthetic derivative of the naturally occurring Prostaglandin E2. The key structural feature is the ester linkage between the carboxylic acid of PGE2 and the hydroxyl group of p-acetamidophenol.
Chemical Identity
| Property | Value |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester[1] |
| Synonyms | PGE2 p-acetamidophenyl ester |
| CAS Number | 57790-52-0[1] |
| Molecular Formula | C₂₈H₃₉NO₆[1] |
| Molecular Weight | 485.6 g/mol [1] |
| SMILES | CC(=O)NC1=CC=C(OC(=O)CCC\C=C/C[C@H]2--INVALID-LINK--C--INVALID-LINK--[C@@H]2/C=C/--INVALID-LINK--CCCCC)C=C1 |
| InChI Key | CNFZDRIMILJQQC-WLGUUIINSA-N[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Crystalline solid[1] |
| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml, Ethanol:PBS (1:1): <50 µg/ml[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Synthesis and Characterization
Proposed Experimental Protocol: Steglich Esterification
Materials:
-
Prostaglandin E2 (PGE2)
-
p-Acetamidophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To this solution, add p-acetamidophenol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold dichloromethane.
-
Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified this compound by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the formation of the ester bond and the integrity of the prostaglandin backbone. The spectra would show characteristic peaks for the aromatic protons of the p-acetamidophenyl group and the disappearance of the carboxylic acid proton of PGE2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for purification. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid) would be appropriate.
Biological Context and Mechanism of Action
This compound, as a derivative of PGE2, is expected to exert its biological effects primarily through the same pathways as its parent compound. PGE2 is a potent lipid mediator that signals through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are expressed in various tissues and cell types, and their activation triggers diverse downstream signaling cascades.
Prostaglandin E2 Synthesis and Signaling Pathway
The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted to Prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, PGH₂ is isomerized to PGE2 by prostaglandin E synthases (PGES).
Biological Activities
PGE2 is a key player in inflammation, where it contributes to the classic signs of redness, swelling, pain, and heat. It is also involved in the regulation of immune responses, gastric acid secretion, and uterine contractions. The esterification with p-acetamidophenol may lead to a more lipophilic compound, potentially enhancing its ability to cross cell membranes and prolonging its biological activity. This modification could be advantageous for experimental applications requiring sustained PGE2-like effects.
Experimental Applications and Protocols
This compound can be utilized in various in vitro and in vivo experimental settings to investigate the roles of PGE2 signaling.
In Vitro Assay for Anti-inflammatory Activity
This protocol describes a general workflow to assess the effect of this compound on cytokine production in macrophages.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium until they reach 80-90% confluency.
-
Plating: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour. Include a vehicle control (e.g., DMSO or ethanol).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Conclusion
This compound is a valuable tool for researchers studying the multifaceted roles of PGE2 signaling. Its modified chemical structure may offer advantages in terms of stability and cellular uptake compared to the parent compound. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical, albeit theoretical, experimental protocols to facilitate its synthesis and use in a research setting. Further investigation into the specific biological activities and pharmacokinetic profile of this ester is warranted to fully elucidate its potential as a research tool and therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Prostaglandin E2 p-acetamidophenyl ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, fertility, gastric mucosal integrity, and cancer progression.[1][2] Its effects are transduced through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, making it a valuable tool for in vitro studies where sustained biological activity is required.[3] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Note: this compound is a derivative of PGE2. It is presumed that the ester is hydrolyzed in cell culture to release the active PGE2 molecule. Therefore, the biological effects and signaling pathways described are based on the extensive research conducted on PGE2. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Physicochemical Properties and Storage
A clear understanding of the compound's properties is crucial for its effective application.
| Property | Value |
| Synonyms | PGE2 p-acetamidophenyl ester |
| Molecular Formula | C₂₈H₃₉NO₆ |
| Molecular Weight | 485.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: >38 mg/mLDMSO: >35 mg/mLEthanol: >40 mg/mLEthanol:PBS (1:1): <50 µg/mL |
| Storage | Store at -20°C. Stock solutions in organic solvents are stable for at least 4 years when stored at -20°C.[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by acting as a prodrug that is converted to PGE2, which then binds to its specific cell surface receptors (EP1-EP4). The activation of these receptors triggers distinct downstream signaling cascades.
PGE2 Receptor Signaling Pathways
Caption: Overview of PGE2 signaling pathways initiated by receptor binding.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). The EP4 receptor can also activate the PI3K/Akt pathway.
-
EP3 Receptor: This receptor is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Applications in Cell Culture
Based on the known functions of PGE2, its p-acetamidophenyl ester derivative can be utilized in a variety of cell culture applications.
| Application Area | Cell Types | Expected Effects | Reported PGE2 Concentration Range |
| Hematopoietic Stem Cell (HSC) Research | Murine and human HSCs | Enhances HSC homing, survival, and proliferation; promotes differentiation of hematopoietic progenitors. | 1-10 µM |
| Immunology Research | T cells, Macrophages, Dendritic cells | Modulates T cell differentiation (e.g., promotes Th17); suppresses effector functions of macrophages and NK cells; promotes Treg development. | 10 nM - 10 µM |
| Cancer Research | Colon, breast, endometrial cancer cell lines | Promotes proliferation, migration, and invasion; modulates the tumor microenvironment. | 100 nM - 10 µM |
| Stem Cell Biology | Embryonic stem cells, induced pluripotent stem cells | Promotes differentiation towards hematopoietic lineages. | 1-10 µM |
| Inflammation and Tissue Repair | Fibroblasts, endothelial cells | Modulates inflammatory responses; influences cell migration and tissue remodeling. | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use in cell culture.
Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing solutions for cell culture.
Materials:
-
This compound (solid)
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out a precise amount of this compound (Molecular Weight: 485.6 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.856 mg. b. In a sterile tube, dissolve the compound in the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO. c. Vortex gently until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentration. c. Important: The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. d. Add the final working solution to your cell cultures and gently mix.
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the effects of this compound on a chosen cell line.
General Experimental Workflow
Caption: A generalized workflow for cell-based experiments.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest treatment group)
-
Assay-specific reagents (e.g., proliferation assay kit, migration assay chambers, RNA extraction kit)
Procedure:
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells into the appropriate culture plates at a density suitable for your specific assay and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: a. The next day, carefully remove the old medium from the wells. b. Add fresh, pre-warmed medium containing the desired concentrations of this compound. c. Include a vehicle control group that receives medium with the equivalent concentration of DMSO used in the highest concentration of the test compound. d. Also include an untreated control group (medium only).
-
Incubation: a. Return the plates to the incubator and incubate for the desired duration, which will vary depending on the specific endpoint being measured (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling pathway activation studies).
-
Analysis: a. At the end of the incubation period, perform the desired cellular analysis. This could include:
- Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays)
- Cell Migration/Invasion Assays: (e.g., Transwell or wound-healing assays)
- Gene Expression Analysis: (e.g., qRT-PCR or RNA-seq)
- Protein Expression/Activation Analysis: (e.g., Western blotting or ELISA)
- Flow Cytometry: (e.g., for cell surface marker expression or cell cycle analysis)
-
Data Analysis: a. Collect the data from your assay and perform the appropriate statistical analysis to determine the significance of the observed effects compared to the control groups.
Conclusion
This compound is a valuable research tool for investigating the diverse biological roles of PGE2 signaling in a cell culture setting. Its enhanced stability makes it particularly suitable for long-term experiments. By understanding its mechanism of action and following standardized protocols, researchers can effectively utilize this compound to advance their studies in various fields of biomedical research. It is imperative to perform preliminary dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell type and biological question.
References
- 1. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prostaglandin E2 p-acetamidophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a crystalline derivative of Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway involving the metabolism of arachidonic acid.[1][2] PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, immune modulation, fertility, and gastric mucosal integrity.[1][2] The p-acetamidophenyl ester modification enhances the stability of the parent PGE2 molecule, making it a valuable tool for in vitro and in vivo experimental applications where sustained activity is beneficial.[3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with PGE2 and its derivatives.
Chemical Properties and Solubility
Prostaglandin E2 p-acetamidophenyl ester is a crystalline solid.[2][3] As a derivative of PGE2, understanding its solubility is crucial for the preparation of stock solutions for experimental use.
Table 1: Solubility of this compound [2]
| Solvent | Solubility |
| DMF | >38 mg/ml |
| DMSO | >35 mg/ml |
| Ethanol | >40 mg/ml |
| Ethanol:PBS (1:1) | <50 µg/ml |
Mechanism of Action and Signaling Pathways
This compound is expected to exert its biological effects by acting as an agonist at the four G-protein coupled Prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to distinct intracellular signaling pathways, leading to a diverse range of cellular responses.[4][5][6] The affinity constants (Kd) of the parent compound, PGE2, for these receptors typically range from 1-10 nM, varying with the receptor subtype and tissue.[1][2]
EP Receptor Signaling Pathways
The activation of each EP receptor subtype initiates a specific downstream signaling cascade:
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5][7] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[7][8]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins.[1][4] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][9] cAMP then activates protein kinase A (PKA).[9] Additionally, the EP4 receptor can also couple to Gαi and activate the phosphatidylinositol 3-kinase (PI3K) pathway.[1][10][11]
-
EP3 Receptor: Primarily coupled to Gi proteins, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][12][13]
Below are Graphviz diagrams illustrating these signaling pathways.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP2 and EP4 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
The following protocols are based on established methods for studying the effects of PGE2 and can be adapted for use with this compound.
Protocol 1: In Vitro Quantification of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or anti-inflammatory cytokines (e.g., IL-10) from immune cells stimulated with this compound.
Materials:
-
This compound
-
Immune cells (e.g., macrophages, dendritic cells, or PBMCs)
-
Cell culture medium appropriate for the cell type
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Commercial ELISA kit for the cytokine of interest
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations in cell culture medium.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Co-stimulate with an inflammatory agent like LPS if investigating the modulatory effects of the compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol is for assessing the activation of EP2 and EP4 receptors by measuring changes in intracellular cAMP levels.
Materials:
-
This compound
-
Cells expressing EP2 or EP4 receptors
-
Cell culture medium
-
Commercial cAMP assay kit (e.g., competitive immunoassay or HTRF-based)
-
Cell lysis buffer (if required by the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well or 384-well) and grow to the desired confluency.
-
Cell Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Add different concentrations of this compound to the cells.
-
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.[14]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.[14]
-
Data Analysis: Determine the cAMP concentration from the standard curve and normalize to the protein concentration or cell number.
Experimental Workflow Visualization
The general workflow for an in vitro cell-based assay using this compound is depicted below.
Caption: General experimental workflow for in vitro assays.
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the biological activity is expected to be comparable to that of PGE2.
Table 2: Biological Activity of Prostaglandin E2 (as a proxy) [1][2]
| Parameter | Receptor Subtype | Value |
| Binding Affinity (Kd) | EP1, EP2, EP3, EP4 | 1-10 nM |
Conclusion
This compound serves as a stabilized and effective tool for investigating the multifaceted roles of PGE2 signaling in various biological systems. The provided protocols and pathway diagrams offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the mechanisms of action and therapeutic potential of targeting the PGE2 pathway. As with any experimental work, it is recommended to perform dose-response studies to determine the optimal concentration of the compound for a specific cell type and assay.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 14. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Prostaglandin E2 p-acetamidophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and gastric mucosal integrity. Its broad-ranging effects are transduced by at least four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. However, the therapeutic and research applications of PGE2 in its native form are often limited by its chemical instability and rapid metabolism in vivo.
The p-acetamidophenyl ester of Prostaglandin E2 is a more stable, crystalline derivative of PGE2.[1] This enhanced stability makes it a valuable tool for in vivo research where sustained activity is desirable.[1] The ester moiety is anticipated to be cleaved by endogenous esterases in vivo, releasing the active PGE2. This prodrug approach can potentially offer a more controlled and prolonged release of PGE2 at the target site.
Potential In Vivo Applications:
-
Inflammation Models: To study the role of sustained PGE2 signaling in chronic inflammatory conditions such as arthritis. The repeated injection of PGE2 in rat paws is known to induce chronic swelling and a marked decrease in the pain threshold.[2]
-
Pain Research: To investigate the mechanisms of hyperalgesia and central sensitization. PGE2 has been demonstrated to increase hypersensitivity in rodent nociceptive behavioral models when applied peripherally.[3][4]
-
Immunomodulation Studies: To explore the immunosuppressive effects of PGE2 in models of organ transplantation and autoimmune diseases. Administration of a stable PGE2 analogue has been shown to prolong the survival of cardiac allografts in rats.
-
Gastrointestinal Research: To evaluate the cytoprotective effects of PGE2 on the gastric mucosa in ulcer models.
-
Oncology Research: To investigate the role of the PGE2 pathway in tumor growth and metastasis.
In Vivo Administration Protocols
Disclaimer: The following protocols are inferred based on the physicochemical properties of Prostaglandin E2 p-acetamidophenyl ester and established protocols for the in vivo administration of Prostaglandin E2 and other lipophilic compounds. No direct published protocols for the in vivo administration of this compound were found. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Preparation of Dosing Solution
This compound is a lipophilic compound with poor solubility in aqueous solutions. Therefore, a suitable vehicle is required for its in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Corn oil or another suitable vehicle for subcutaneous/intraperitoneal injection
Procedure for a DMSO/Saline Vehicle (for intravenous or localized injection):
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (prepare fresh before each use):
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution with sterile saline to the desired final concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%, and as low as 1-2% for intravenous administration) to avoid vehicle-induced toxicity. Vortex the solution thoroughly to ensure a uniform suspension. A small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to the saline to improve solubility.
-
Procedure for an Oil-Based Vehicle (for subcutaneous or intraperitoneal injection):
-
Dissolve the this compound directly in a suitable sterile oil (e.g., corn oil, sesame oil).
-
Gently warm the mixture and vortex or sonicate until the compound is fully dissolved.
-
Allow the solution to cool to room temperature before administration.
Administration in a Rat Model of Inflammatory Pain
This protocol is adapted from studies using PGE2 to induce thermal hyperalgesia in rats.[3][4]
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Dosing:
-
Suggested Dose Range: 0.1 - 30 µg per paw (intradermal injection). A dose-response study is highly recommended.[3][4]
-
Administration Volume: 10 - 50 µL per injection.
Procedure:
-
Prepare the dosing solution as described above.
-
Acclimatize the rats to the experimental environment.
-
Gently restrain the rat and inject the prepared solution intradermally into the plantar surface of the hind paw.
-
A vehicle control group (receiving the same volume of the vehicle without the compound) should be included.
-
Assess the development of hyperalgesia at various time points post-injection using methods such as the Hargreaves test (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).
Quantitative Data from In Vivo Studies of PGE2 and its Analogs
The following tables summarize quantitative data from in vivo studies using Prostaglandin E2 or its stable analogs. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Effects of Prostaglandin E2 on Thermal Nociceptive Sensitivity in Rats [3][4]
| Dose of PGE2 (µ g/paw , intradermal) | Mean Withdrawal Latency (seconds) |
| Vehicle | 13.4 ± 0.7 |
| 0.03 | Significantly lower than vehicle |
| 0.3 | 9.4 ± 0.9 |
| 3 | 7.9 ± 1.0 |
| 30 | 5.3 ± 0.6 |
Table 2: In Vivo Effects of a Stable PGE2 Analog (16,16-dimethyl PGE2) on Allograft Survival in Rats
| Treatment Group | Mean Graft Survival (days) |
| Control | 5.7 ± 1.1 |
| 16,16-dimethyl PGE2 | 10.4 ± 1.7 |
Table 3: In Vivo Effects of PGE2 on Transforming Growth Factor-beta 1 (TGF-β1) in Rat Mandible [5]
| Daily Dose of PGE2 (mg/day) | Effect on Latent TGF-β1 Immunodistribution |
| Placebo | Baseline |
| 0.025 | No significant increase |
| 0.05 | Significant increase (P<0.001) |
| 0.1 | Significant increase (P<0.001) |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its effects by binding to four different EP receptors, each coupled to distinct intracellular signaling cascades.
Caption: PGE2 signaling through its four EP receptors.
Experimental Workflow for an In Vivo Study
The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 enhances transforming growth factor-beta 1 and TGF-beta receptors synthesis: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage and concentration of Prostaglandin E2 p-acetamidophenyl ester for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a pivotal lipid mediator involved in a wide array of physiological and pathological processes. Its activities include modulating inflammation, pain, fever, immune responses, and gastric mucosal integrity.[1] However, the inherent instability of PGE2 can pose challenges for experimental reproducibility. Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, making it a more robust tool for in vitro and in vivo research applications where prolonged biological activity is advantageous.[1]
This document provides detailed application notes and protocols for the experimental use of this compound, with a focus on dosage and concentration. It is important to note that while the ester derivative is expected to exhibit a biological activity profile similar to its parent compound, specific effective concentrations may vary. The majority of the quantitative data presented herein is based on studies conducted with PGE2. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental model and conditions.
Mechanism of Action
This compound exerts its biological effects by acting as an agonist at the four G-protein-coupled prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1] The affinity of the parent compound, PGE2, for these receptors is in the nanomolar range. The activation of these receptors triggers diverse downstream signaling cascades, leading to varied cellular responses depending on the receptor subtype expressed in the target tissue.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The differential expression of these receptors and their downstream signaling pathways in various cell types accounts for the multifaceted physiological and pathological roles of PGE2.
Data Presentation: Dosage and Concentration
The following tables summarize the reported effective concentrations and dosages of Prostaglandin E2 (PGE2) in various experimental models. This information should serve as a starting point for determining the appropriate concentration of this compound in your experiments.
Table 1: In Vitro Experimental Concentrations of Prostaglandin E2
| Cell Type/System | Application | Effective Concentration (Molar) | Reference Compound |
| Human Erythrocytes | Alteration of cell volume and filterability | 1 x 10⁻¹⁰ M | PGE2 |
| Neonatal Mouse Parietal Bones | Stimulation of Interleukin-6 (IL-6) production | 1 x 10⁻⁸ M | PGE2 |
| Rat Splenocytes (Mixed Lymphocyte Culture) | Suppression of mixed lymphocyte response | 1 x 10⁻⁷ M | 16,16-dimethyl PGE2 |
| Cultured Osteoblasts | Stimulation of TGF-β1 release | 10⁻⁷ M to 10⁻⁵ M | PGE2 |
| Macrophages | Inhibition of Prostaglandin synthesis (IC50) | 1.9 x 10⁻⁴ M (Paracetamol) | Paracetamol |
Table 2: In Vivo Experimental Dosages of Prostaglandin E2
| Animal Model | Application | Dosage | Route of Administration | Reference Compound |
| Rat | Induction of chronic swelling and pain in paws | Repeated injections | Intra-paw | PGE2[1] |
| Rat | Gastric antisecretory and antiulcer properties | - | Intravenous, oral, intrajejunal | PGE2, 15-methyl PGE2, 16,16-dimethyl PGE2[1] |
| Rat | Prolongation of cardiac allograft survival | - | - | 16,16-dimethyl PGE2[2] |
| Rat | Nociceptive hypersensitivity | 0.03 - 30 µg | Intradermal (hindpaw) | PGE2[3] |
Table 3: Receptor Binding Affinity of Prostaglandin E2
| Receptor Subtype | Affinity Constant (Kd) |
| EP1, EP2, EP3, EP4 | 1 - 10 nM[1] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Multi-well plates
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in an appropriate solvent such as DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest into multi-well plates at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of working solutions by serially diluting the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal concentration.
-
Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells gently with PBS.
-
Add the prepared working solutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (this will be assay-dependent, ranging from minutes to days).
-
-
Downstream Analysis:
-
Following incubation, proceed with the specific downstream analysis, such as measurement of cytokine production, gene expression analysis, or cell signaling pathway activation.
-
In Vivo Administration Protocol (General Guidance)
This section provides general considerations for in vivo experiments. The specific protocol will depend on the animal model, research question, and route of administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a formulation suitable for the chosen route of administration)
-
Appropriate animal model
Procedure:
-
Formulation Preparation:
-
Prepare the dosing solution by dissolving or suspending the this compound in a sterile and biocompatible vehicle. The choice of vehicle will depend on the route of administration (e.g., saline for intravenous injection, a suitable oil for subcutaneous injection).
-
Ensure the final formulation is sterile and pyrogen-free.
-
-
Dose Determination:
-
Based on the data for PGE2 and its stable analogs (see Table 2), select a starting dose range for your pilot studies.
-
It is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
-
-
Administration:
-
Administer the compound to the animals using the chosen route (e.g., intravenous, intraperitoneal, subcutaneous, oral gavage, or local administration).
-
Administer a vehicle control to a separate group of animals.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the appropriate time points, collect tissues or samples for downstream analysis relevant to your research question (e.g., measurement of inflammatory markers, assessment of pain behavior, or histological analysis).
-
Mandatory Visualization
Prostaglandin E2 Signaling Pathways
Caption: Prostaglandin E2 signaling via EP receptors.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro cell-based assays.
Logical Relationship of PGE2 Effects
References
Application of Prostaglandin E2 p-acetamidophenyl ester in Prostaglandin Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes. It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer.[1][2] The biological effects of PGE2 are mediated through its interaction with four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[3] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses.
Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2.[3] This esterification at the carboxylic acid moiety is primarily intended to enhance the compound's stability, making it a useful tool for in vitro and in vivo research.[4] It is presumed to act as a prodrug, which, upon administration, is hydrolyzed by cellular esterases to release the active PGE2. This characteristic allows for a more sustained delivery of PGE2 in experimental settings.
These application notes provide an overview of the use of this compound in prostaglandin research, with a focus on its role in studying PGE2 signaling pathways and its potential applications in drug development. Detailed experimental protocols are provided to guide researchers in utilizing this compound effectively.
Data Presentation
Table 1: Binding Affinities of Prostaglandin E2 (PGE2) for EP Receptors
| Receptor Subtype | Ligand | Dissociation Constant (Kd) (nM) |
| EP1 | PGE2 | ~1-10 |
| EP2 | PGE2 | ~1-10 |
| EP3 | PGE2 | ~1-10 |
| EP4 | PGE2 | ~1-10 |
Note: The affinity constants (Kd) of PGE2 for its receptors can vary depending on the receptor subtype and the tissue being studied.[3]
Signaling Pathways
PGE2 exerts its diverse biological effects by activating four distinct EP receptor subtypes, each initiating a specific intracellular signaling cascade.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: EP1 Receptor Signaling Pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs G-proteins. Ligand binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The EP4 receptor can also activate the PI3K/Akt pathway.
Caption: EP2 and EP4 Receptor Signaling Pathways.
EP3 Receptor Signaling
The EP3 receptor is unique in that it can couple to multiple G-proteins, most commonly Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action counteracts the effects of EP2 and EP4 receptor stimulation.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
The following protocols are designed for the use of this compound in typical research applications. As this compound is likely a prodrug, it is crucial to consider its hydrolysis to active PGE2 in the experimental design.
Protocol 1: In Vitro Cell-Based Assays
This protocol describes a general procedure for treating cultured cells with this compound to study its effects on cellular responses such as proliferation, differentiation, or cytokine production.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., proliferation assay kit, ELISA kit)
-
Cell culture plates (e.g., 96-well, 24-well)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density suitable for the specific assay. Allow the cells to adhere and grow overnight.
-
Treatment: Prepare working solutions of the compound by diluting the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the hydrolysis of the ester and the subsequent cellular response to PGE2.
-
Assay Performance: After the incubation period, perform the specific assay according to the manufacturer's instructions. For example, for a proliferation assay, add the proliferation reagent and measure the absorbance. For cytokine analysis, collect the cell supernatant for ELISA.[5]
Caption: General workflow for in vitro cell-based assays.
Protocol 2: In Vivo Animal Studies
This protocol provides a general guideline for administering this compound to animal models to investigate its in vivo effects, for instance, in models of inflammation or pain.
Materials:
-
This compound
-
Appropriate animal model (e.g., mice, rats)
-
Vehicle for administration (e.g., saline, corn oil)
-
Administration equipment (e.g., syringes, gavage needles)
-
Endpoint measurement tools (e.g., calipers for measuring inflammation, von Frey filaments for pain assessment)
Procedure:
-
Compound Formulation: Prepare a formulation of this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for a sufficient period before the experiment.
-
Baseline Measurements: Before administering the compound, take baseline measurements of the parameters to be assessed (e.g., paw volume, pain threshold).
-
Compound Administration: Administer the compound formulation to the animals. A vehicle control group should be included.
-
Endpoint Measurement: At predetermined time points after administration, measure the experimental endpoints. The timing should be chosen to allow for the in vivo hydrolysis of the ester and the manifestation of the biological effects of PGE2.
-
Data Analysis: Analyze the data statistically to determine the significance of the compound's effects compared to the vehicle control.
Caption: General workflow for in vivo animal studies.
Conclusion
This compound serves as a valuable research tool for investigating the multifaceted roles of PGE2 in health and disease. Its enhanced stability makes it a reliable precursor for the controlled delivery of PGE2 in various experimental models. By understanding the intricate signaling pathways of PGE2 and employing appropriate experimental protocols, researchers can effectively utilize this compound to advance our knowledge of prostaglandin biology and to explore novel therapeutic strategies targeting the PGE2 pathway.
References
- 1. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Prostaglandin E2 p-acetamidophenyl ester Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a crystalline derivative of Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway involving arachidonic acid. PGE2 is a potent lipid mediator that signals through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, with affinity constants (Kd) typically in the 1-10 nM range. Its activities are diverse, influencing inflammation, fertility, gastric mucosal integrity, and immune modulation. The p-acetamidophenyl ester modification makes the compound more lipophilic and is designed to improve its stability in solid form.
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Prostaglandin E2 p-acetamidophenyl ester for research applications.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester | |
| CAS Number | 57790-52-0 | |
| Molecular Formula | C₂₈H₃₉NO₆ | |
| Molecular Weight | 485.6 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline Solid | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years |
Solubility Data
This compound is readily soluble in organic solvents but has very limited solubility in aqueous buffers.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >38 mg/mL |
| Dimethyl sulfoxide (DMSO) | >35 mg/mL |
| Ethanol | >40 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | <50 µg/mL |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
4.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
4.2. Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent. It is critical to perform calculations accurately.
Calculation: To determine the mass of the compound needed, use the following formula: Mass (mg) = Desired Concentration (mM) x Molar Mass ( g/mol ) x Volume (L)
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM x 485.6 g/mol x 0.001 L = 4.856 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh out 4.86 mg of this compound using an analytical balance. Transfer the solid to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO or 100% ethanol to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C, protected from light.
Figure 1: Workflow for the preparation and use of this compound solutions.
4.3. Protocol for Preparing Working Solutions
The concentrated organic stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium immediately before use.
-
Thaw: Remove one aliquot of the concentrated stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the desired experimental buffer or medium (e.g., PBS, DMEM, RPMI).
-
Solvent Consideration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Immediate Use: Aqueous solutions of prostaglandins are prone to degradation. It is imperative to use the prepared working solutions immediately and discard any unused portion. Do not store aqueous solutions.
Signaling Pathway Context
This compound is expected to act as a prodrug, being hydrolyzed by cellular esterases to release active PGE2. PGE2 then binds to its cell surface receptors (EP1-4) to initiate downstream signaling cascades. These pathways are diverse and cell-type specific. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) via Gαs, while EP3 can inhibit cAMP production via Gαi.
Figure 2: Simplified signaling pathway of Prostaglandin E2 after release from its ester prodrug.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.
-
Handling: this compound is for research use only and is not for human or veterinary use.
-
Disposal: Dispose of all waste materials in accordance with local regulations.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize concentrations, solvents, and handling procedures based on their specific experimental requirements and cell/tissue models. Always refer to the manufacturer's product data sheet for the most specific and up-to-date information.
Prostaglandin E2 p-acetamidophenyl ester for studying G-protein coupled receptors
Application Notes: Prostaglandin E2 p-acetamidophenyl ester
For the Characterization of Eicosanoid G-Protein Coupled Receptors
Introduction
Prostaglandin E2 (PGE2) is a principal cyclooxygenase (COX) product derived from arachidonic acid and a key lipid mediator in a vast array of physiological and pathological processes. Its biological effects are diverse, influencing inflammation, pain, fever, immune responses, and gastric mucosal integrity. PGE2 exerts these effects by binding to a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, allowing for a complex and often opposing range of cellular responses.
This compound (PGE2-APPA) is a crystalline, ester derivative of PGE2. As an analog of the endogenous ligand, it is a valuable biochemical tool for researchers studying the pharmacology and signaling of the EP receptor family. While specific pharmacological data for PGE2-APPA is not extensively published, it is anticipated to act as a PGE2 agonist. Characterizing its binding affinity and functional potency at each EP receptor subtype is essential for its use as a selective research probe. These application notes provide the foundational protocols to determine the pharmacological profile of PGE2-APPA and similar analogs.
The Prostaglandin E2 Receptor Family
The diverse actions of PGE2 are mediated through its four receptor subtypes, which differ in their G-protein coupling and subsequent second messenger signaling.[1] Understanding these pathways is critical for interpreting experimental data.
-
EP1 Receptor: Couples to Gαq proteins, which activate Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).
-
EP2 and EP4 Receptors: Both couple to Gαs proteins. Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
EP3 Receptor: Primarily couples to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Quantitative Data Summary
As specific experimental data for this compound is not widely available, the following table summarizes the known binding affinities for the parent compound, Prostaglandin E2. This serves as a benchmark for the anticipated activity of its analogs. Researchers should use the protocols herein to generate analogous data for PGE2-APPA.
Table 1: Binding Affinity of Prostaglandin E2 (PGE2) at Human EP Receptors
| Receptor Subtype | G-Protein Coupling | Ligand | Binding Affinity (Kd) |
|---|---|---|---|
| EP1 | Gαq | PGE2 | 1-10 nM[1] |
| EP2 | Gαs | PGE2 | 1-10 nM[1] |
| EP3 | Gαi | PGE2 | 1-10 nM[1] |
| EP4 | Gαs | PGE2 | 1-10 nM[1] |
Table 2: Experimental Data Template for PGE2-APPA Characterization
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Functional Assay |
|---|---|---|---|
| EP1 | User Determined | User Determined | Intracellular Ca²⁺ Mobilization |
| EP2 | User Determined | User Determined | cAMP Accumulation |
| EP3 | User Determined | User Determined | cAMP Inhibition |
| EP4 | User Determined | User Determined | cAMP Accumulation |
Visualized Signaling Pathways and Workflows
Caption: PGE2 receptor signaling pathways.
Caption: Experimental workflow for GPCR ligand characterization.
Experimental Protocols
The following protocols provide a framework for characterizing the binding and functional activity of PGE2-APPA at the four EP receptor subtypes. These assays are designed for a 96-well plate format but can be adapted. It is crucial to use cell lines stably expressing a single human EP receptor subtype for accurate results.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of PGE2-APPA by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to a specific EP receptor subtype.
Materials:
-
Cell membranes from HEK293 cells stably expressing human EP1, EP2, EP3, or EP4.
-
Radioligand: [³H]-PGE2 (specific activity ~100-200 Ci/mmol).
-
Test Compound: this compound (PGE2-APPA).
-
Non-specific control: Unlabeled PGE2 (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., glass fiber, PEI-presoaked).
-
Filtration apparatus (vacuum manifold).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of PGE2-APPA (e.g., 10 µM to 0.1 nM) in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL [³H]-PGE2 + 150 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL unlabeled PGE2 (10 µM) + 50 µL [³H]-PGE2 + 150 µL cell membranes.
-
Competition: 50 µL PGE2-APPA dilution + 50 µL [³H]-PGE2 + 150 µL cell membranes.
-
Note: The final concentration of [³H]-PGE2 should be near its Kd for the receptor (~1-5 nM). The amount of membrane protein should be optimized for a good signal-to-noise ratio (typically 5-50 µ g/well ).[2]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.[3]
-
Washing: Wash each well 3-4 times with ice-cold Binding Buffer.
-
Drying & Counting: Dry the filter plate completely (e.g., 30 min at 50°C). Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[2]
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of PGE2-APPA.
-
Plot the percent specific binding against the log concentration of PGE2-APPA to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[3]
-
Protocol 2: cAMP Accumulation/Inhibition Assay
This functional assay measures the ability of PGE2-APPA to act as an agonist or antagonist at Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors by quantifying changes in intracellular cAMP.
Materials:
-
HEK293 cells stably expressing human EP2, EP3, or EP4.
-
Assay Medium: Serum-free DMEM or HBSS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: PGE2-APPA.
-
Positive Controls: PGE2 (for EP2, EP4, EP3) and Forskolin (a direct adenylyl cyclase activator, for EP3 inhibition assay).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure (Agonist Mode for EP2/EP4):
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Assay Preparation: Aspirate growth medium and replace with 100 µL of Assay Medium. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add 100 µL of PGE2-APPA or PGE2 at various concentrations (e.g., 1 µM to 0.01 nM) to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.[4]
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).
Procedure (Inhibition Mode for EP3):
-
Cell Plating & Preparation: Follow steps 1 and 2 as above.
-
Compound Addition: Add PGE2-APPA or PGE2 to the wells, followed immediately by the addition of Forskolin (final concentration ~1-10 µM) to stimulate cAMP production.
-
Incubation, Lysis & Detection: Follow steps 4 and 5 as above.
-
Data Analysis: The agonist activity at the Gi-coupled receptor will inhibit the Forskolin-stimulated cAMP production. Plot the percent inhibition against the log concentration of the agonist to determine the EC50.
Protocol 3: Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of PGE2-APPA to act as an agonist or antagonist at Gq-coupled EP1 receptors by detecting transient increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human EP1 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (to aid dye loading).
-
Test Compound: PGE2-APPA.
-
Positive Control: PGE2 or another known EP1 agonist.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove growth medium from cells and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate for 10-15 minutes.
-
Establish a baseline fluorescence reading for ~15-30 seconds.
-
The instrument will then automatically inject a specified volume (e.g., 50 µL) of the PGE2-APPA or control agonist solution into each well.
-
Continue to record the fluorescence signal for an additional 1-3 minutes to capture the transient calcium peak.[5][6][7]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit a sigmoidal dose-response curve to determine the EC50 and Emax.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using Prostaglandin E2 p-acetamidophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are transduced by four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] This diversity in receptor subtype and their subsequent signaling pathways makes them attractive targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of these receptors.
Prostaglandin E2 p-acetamidophenyl ester (PGE2-AAP) is a synthetic, crystalline derivative of PGE2.[1] Its esterified form may offer advantages in certain assay formats, such as improved stability or cell permeability, making it a valuable tool for HTS campaigns. These application notes provide detailed protocols for utilizing PGE2-AAP as an agonist in cell-based HTS assays to identify antagonists of PGE2 receptors.
Principle of the Assays
The protocols described below are designed to identify antagonists of the EP receptors by quantifying the inhibition of a PGE2-AAP-induced signal. The choice of assay depends on the G-protein coupling of the target receptor:
-
EP2 and EP4 Receptors (Gs-coupled): These receptors, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] HTS assays for these receptors typically measure changes in cAMP.
-
EP1 Receptor (Gq-coupled): This receptor activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+).[3] Assays for EP1 will therefore monitor changes in intracellular calcium concentration.
-
EP3 Receptor (Gi-coupled): This receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Assays for EP3 can be designed to measure the reversal of this inhibition.
Data Presentation
The following tables summarize key parameters for typical HTS assays targeting PGE2 receptors.
Table 1: Assay Parameters for a cAMP-based HTS Assay for EP2/EP4 Receptors
| Parameter | Value | Reference |
| Assay Format | Homogeneous Time-Resolved Forescence (HTRF) | [4][5] |
| Plate Format | 384-well or 1536-well | [5][6] |
| Cell Line | HEK293 or CHO cells stably expressing human EP2 or EP4 receptor | [6] |
| Cell Seeding Density | 2,000 - 5,000 cells/well (384-well) | [5] |
| PGE2-AAP Concentration | EC80 (concentration giving 80% of maximal response) | N/A |
| Incubation Time | 30 - 60 minutes | [4] |
| Detection Limit | ~10 pg/mL (for PGE2) | [4] |
| Z'-factor | > 0.5 | [5] |
Table 2: Assay Parameters for a Calcium Flux HTS Assay for the EP1 Receptor
| Parameter | Value | Reference |
| Assay Format | Fluorescence-based calcium flux | N/A |
| Plate Format | 384-well | N/A |
| Cell Line | HEK293 or CHO cells stably expressing human EP1 receptor | N/A |
| Cell Seeding Density | 10,000 - 20,000 cells/well | N/A |
| PGE2-AAP Concentration | EC80 (concentration giving 80% of maximal response) | N/A |
| Dye Loading Time | 60 minutes | N/A |
| Measurement Window | 60 - 120 seconds post-stimulation | N/A |
| Z'-factor | > 0.5 | N/A |
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by PGE2 binding to its receptors.
Caption: PGE2 receptor signaling pathways.
Experimental Protocols
Protocol 1: HTRF cAMP Assay for EP2/EP4 Receptor Antagonists
This protocol is designed for a 384-well plate format to screen for antagonists of the Gs-coupled EP2 and EP4 receptors.
Materials:
-
HEK293 cells stably expressing the human EP2 or EP4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (PGE2-AAP).
-
Test compounds (dissolved in DMSO).
-
HTRF cAMP detection kit (e.g., from Revvity).[4]
-
384-well white, low-volume assay plates.
-
Multichannel pipettes and an automated liquid handler.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of test compounds in DMSO into the appropriate wells of a 384-well plate. For control wells, dispense DMSO only.
-
Add 5 µL of the cell suspension (2,500 cells) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound pre-incubation.
-
-
Agonist Addition:
-
Prepare a solution of PGE2-AAP in assay buffer at 2X the final EC80 concentration.
-
Add 5 µL of the PGE2-AAP solution to all wells except the negative control (basal) wells. Add 5 µL of assay buffer to the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Percentage inhibition is calculated relative to the controls (stimulated vs. basal).
-
Caption: Workflow for an HTRF-based cAMP assay.
Protocol 2: Calcium Flux Assay for EP1 Receptor Antagonists
This protocol outlines a fluorescent-based calcium flux assay in a 384-well format to screen for antagonists of the Gq-coupled EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (PGE2-AAP).
-
Test compounds (dissolved in DMSO).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed EP1-expressing cells into 384-well black, clear-bottom plates at a density of 15,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a 2X dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
During the dye-loading incubation, prepare a compound plate containing test compounds diluted in assay buffer.
-
After dye loading, transfer the cell plate to the fluorescent plate reader.
-
The instrument will add 10 µL from the compound plate to the cell plate.
-
Incubate for 10-20 minutes inside the instrument.
-
-
Agonist Addition and Measurement:
-
Prepare a 4X solution of PGE2-AAP at its EC80 concentration in assay buffer.
-
The instrument will add 10 µL of the PGE2-AAP solution to the cell plate while simultaneously reading fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm).
-
Monitor the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition of the PGE2-AAP-induced calcium flux for each test compound.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. revvity.com [revvity.com]
- 5. [HTRF-based high-throughput PGE2 release prohibition model and application in discovering traditional Chinese medicine active ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Prostaglandin E2 p-acetamidophenyl ester in Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, exhibiting both potent pro- and anti-inflammatory effects. Its activity is implicated in the classic signs of inflammation, including vasodilation, edema, and pain.[1][2] Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2.[3] This ester form is designed to offer enhanced stability, making it suitable for a range of experimental applications where the prolonged biological activity of PGE2 is under investigation.[4] These application notes provide an overview of the function of PGE2, its signaling pathways, and protocols for its use in in vitro and in vivo models of inflammation. While specific experimental data for the p-acetamidophenyl ester is limited in publicly available literature, its biological activity is expected to be comparable to the parent PGE2 molecule.
Mechanism of Action
PGE2 is biosynthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases.[4][5] It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][3] The differential expression of these receptors on various cell types and their coupling to different intracellular signaling cascades account for the multifaceted and often opposing roles of PGE2 in inflammation.
The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. Affinity constants (Kd) of PGE2 for these receptors typically range from 1-10 nM, depending on the receptor subtype and tissue.[3]
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium, which is associated with smooth muscle contraction and pain sensitization.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[6][7] These receptors are often associated with the anti-inflammatory and immunosuppressive effects of PGE2, as well as vasodilation.[2][8]
-
EP3 Receptor: This receptor has multiple splice variants that can couple to Gi or Gs proteins, leading to either a decrease or an increase in cAMP. It is involved in a wide range of functions, including fever and inhibition of neurotransmitter release.
Data Presentation
The following tables summarize quantitative data related to the effects of PGE2 in various inflammatory models. This data is derived from studies using PGE2 and its stable analogs.
Table 1: In Vitro Effects of PGE2 on Cytokine Production
| Cell Type | Inflammatory Stimulus | PGE2 Concentration | Effect on Cytokine Production | Reference |
| Human Corneal Epithelial Cells | poly I:C | Not specified | Attenuated mRNA expression of CCL5, CCL20, CXCL10, CXCL11, and IL-6 | [9] |
| Murine Immune T-cells | Not specified | Not specified | Down-regulates IL-2 production, enhances IL-3 levels | [5] |
| Naive Human T-cells | anti-CD3 and anti-CD28 mAbs | Dose-dependent | Increased IL-4, IL-10, and IL-13; Decreased IL-2, IFN-gamma, TNF-alpha, and TNF-beta | [10] |
| Mouse Peritoneal Macrophages | Endogenous PGE2 | Not specified | Stimulated IL-6 synthesis (linked to COX-2 activation) | [11] |
Table 2: In Vivo Effects of a Stable PGE2 Analog (16,16-dimethyl PGE2 - DMPGE2)
| Animal Model | Allograft Type | DMPGE2 Treatment | Outcome | Reference |
| Rat | Heterotopic Cardiac | Not specified | Significantly prolonged allograft survival (10.4 +/- 1.7 days vs. 5.7 +/- 1.1 days) | [12] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in common inflammatory models. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Protocol: Cytokine Production in Macrophages
-
Cell Culture: Culture RAW 264.7 mouse macrophages or primary peritoneal macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
Pre-treat cells with various concentrations of the ester (e.g., 1 nM to 1 µM) for 1 hour.
-
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available ELISA kits.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of ethanol or DMSO).
-
Administer the ester solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses 30 minutes prior to the inflammatory insult.
-
-
Induction of Edema: Inject 50 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each treated group compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways of Prostaglandin E2
References
- 1. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 2. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 (PGE2) differentially regulates the production of IL-2 and IL-3 by murine immune T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 suppresses allergic sensitization and lung inflammation by targeting the E prostanoid 2 receptor on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 suppresses poly I: C-stimulated cytokine production via EP2 and EP3 in immortalized human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 primes naive T cells for the production of anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 inhibits in vitro and in vivo lymphocyte responses in allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prostaglandin E2 p-acetamidophenyl ester solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin E2 p-acetamidophenyl ester.
Troubleshooting Guide
Issue 1: Difficulty dissolving the compound.
Question: I am having trouble dissolving the this compound. What are the recommended solvents and procedures?
Answer:
This compound is a crystalline solid that is more soluble in organic solvents than in aqueous solutions.[1] For initial solubilization, it is recommended to prepare a stock solution in an organic solvent.
Recommended Solvents and Concentrations:
| Solvent | Solubility |
| Ethanol | >40 mg/mL |
| DMF | >38 mg/mL |
| DMSO | >35 mg/mL |
| Ethanol:PBS (1:1) | <50 µg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock solution concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term stability.[1] The compound is stable for at least four years when stored at this temperature.[1]
Issue 2: Precipitation upon dilution into aqueous buffer.
Question: My this compound precipitates out of solution when I dilute my organic stock solution into my aqueous experimental buffer. How can I prevent this?
Answer:
This is a common issue due to the low aqueous solubility of the compound.[1] Here are several strategies to mitigate precipitation:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., DMSO or ethanol) in your aqueous buffer can help maintain solubility. However, be mindful that organic solvents can have physiological effects.[2]
-
Use a carrier protein: For in vitro experiments, bovine serum albumin (BSA) can be used to help solubilize and stabilize prostaglandins in aqueous media.
Experimental Protocol for Dilution into Aqueous Buffer:
-
Start with a concentrated stock solution in an organic solvent (e.g., 10 mg/mL in DMSO).
-
On the day of the experiment, perform serial dilutions of the stock solution in the organic solvent to get closer to the final desired concentration.
-
Just before use, add the final diluted organic solution to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing to ensure rapid and even dispersion. This should be done dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in different conditions?
A1: The p-acetamidophenyl ester form is designed to have improved solid-state stability compared to the parent Prostaglandin E2.[3] For solutions:
-
Storage: Stock solutions in organic solvents like DMSO, DMF, or ethanol should be stored at -20°C, where they are stable for an extended period.[1]
-
Aqueous Stability: Prostaglandin E2, the parent compound, is susceptible to degradation in aqueous solutions, particularly at pH values below 4 and above 8.[4][5] It is recommended to prepare fresh aqueous working solutions daily and avoid storing them.[2] The ester derivative is expected to have similar pH-dependent stability in aqueous solutions once hydrolyzed back to PGE2.
Q2: How does this compound exert its biological effects?
A2: this compound is a prodrug of Prostaglandin E2 (PGE2).[3][6] Once administered, it is expected to be hydrolyzed by endogenous esterases to release the active compound, PGE2. PGE2 then binds to one of its four G-protein coupled receptors: EP1, EP2, EP3, or EP4, to initiate downstream signaling pathways.[1][7] These pathways are involved in a wide range of physiological processes, including inflammation, pain, fever, and immune responses.[7]
PGE2 Signaling Pathway Overview:
References
- 1. caymanchem.com [caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 | 363-24-6 [chemicalbook.com]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 7. rndsystems.com [rndsystems.com]
Technical Support Center: Prostaglandin E2 p-acetamidophenyl ester Assays
Welcome to the technical support center for Prostaglandin E2 (PGE2) p-acetamidophenyl ester assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the quantification of PGE2 p-acetamidophenyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for Prostaglandin E2 (PGE2) p-acetamidophenyl ester?
A1: A competitive immunoassay for PGE2 p-acetamidophenyl ester is based on the principle of competitive binding. In this assay, the PGE2 p-acetamidophenyl ester present in your sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) PGE2 analog for a limited number of binding sites on a specific antibody coated onto a microplate. After incubation, unbound components are washed away. A substrate is then added, which reacts with the enzyme-conjugated PGE2 that has bound to the antibody, producing a measurable signal (e.g., color or light). The intensity of this signal is inversely proportional to the concentration of PGE2 p-acetamidophenyl ester in the sample. A higher concentration of the target molecule in the sample will result in a lower signal, and vice versa.[1][2][3]
Q2: How should I store and handle Prostaglandin E2 p-acetamidophenyl ester?
A2: this compound is a crystalline solid that should be stored at -20°C for long-term stability, where it can be stable for at least four years.[4] For short-term use, it can be shipped at room temperature. When preparing stock solutions, it is soluble in organic solvents such as DMF (>38 mg/ml), DMSO (>35 mg/ml), and ethanol (>40 mg/ml).[4] It is sparingly soluble in aqueous buffers.[4] Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the critical parameters to optimize in a competitive ELISA?
A3: For a competitive ELISA, several parameters are critical for optimal performance. These include the concentration of the coating antibody, the concentration of the enzyme-labeled conjugate, incubation times and temperatures, and the composition of the blocking and wash buffers.[5][6][7][8] A checkerboard titration is a common method to determine the optimal concentrations of the capture antibody and the labeled antigen.[5][6]
Q4: How do I prepare different types of samples for a PGE2 p-acetamidophenyl ester assay?
A4: Proper sample preparation is crucial for accurate results and varies by sample type:
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 15 minutes to remove cells and debris. The supernatant can often be used directly, but a preliminary test for interference is recommended.[1][9]
-
Serum and Plasma: Collect blood in appropriate tubes (serum separator tubes for serum, or tubes with anticoagulants like EDTA or heparin for plasma).[3][10][11] To prevent the formation of endogenous prostaglandins, it is advisable to add a cyclooxygenase (COX) inhibitor, such as indomethacin (to a final concentration of ~10 µg/mL), immediately after collection.[1][12] Centrifuge at 1000 x g for 15 minutes at 4°C.[3][10] Samples may require dilution with the provided assay buffer.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and 10 µM indomethacin). Centrifuge the homogenate to pellet cellular debris. The resulting supernatant can then be used for the assay. Solid-phase extraction may be necessary to remove interfering lipids.[1]
-
Urine: Centrifuge to remove particulate matter. Urine samples often require dilution before assaying.[1][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[14][15] Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[14] |
| Insufficient washing | Increase the number of wash cycles (3-5 washes are standard).[16] Ensure that the wells are completely filled with wash buffer during each wash. A soaking step of 1-2 minutes during each wash can also be beneficial.[3][16] | |
| High concentration of detection antibody/conjugate | Titrate the detection antibody or enzyme conjugate to determine the optimal concentration that gives a good signal-to-noise ratio.[7][8] | |
| Cross-reactivity of the antibody | Ensure the antibody used is specific for PGE2 p-acetamidophenyl ester. Check the manufacturer's data sheet for cross-reactivity with other prostaglandins.[16][17] | |
| Contaminated reagents | Use fresh, sterile buffers and reagents.[16] | |
| Low Signal | Degraded PGE2 p-acetamidophenyl ester standard or sample | Aliquot standards and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal incubation times or temperatures | Follow the protocol's recommendations for incubation times and temperatures. Ensure all reagents are at room temperature before use.[10] | |
| Inactive enzyme conjugate | Ensure the enzyme conjugate is stored correctly and has not expired. | |
| Incorrect buffer composition | The pH and composition of buffers can affect antibody binding. Use the recommended buffers for the assay.[8] | |
| Poor Standard Curve | Improper preparation of standards | Ensure accurate pipetting and thorough mixing when preparing serial dilutions of the standard.[1] Prepare fresh standards for each experiment.[1] |
| Incorrect plate reader settings | Make sure the correct wavelength is used for reading the plate (e.g., 450 nm for TMB substrate).[10] | |
| Inappropriate curve fitting | For competitive ELISAs, a four-parameter logistic (4-PL) curve fit is typically recommended.[10][18] | |
| High Variability (High CV%) | Inconsistent pipetting | Use calibrated pipettes and fresh tips for each standard and sample. Be consistent with pipetting technique.[8] |
| Incomplete washing | Ensure uniform and thorough washing of all wells. Automated plate washers can improve consistency.[8] | |
| Edge effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure proper sealing of the plate during incubations to prevent evaporation.[6] |
Experimental Protocols & Data
Optimized Competitive ELISA Protocol for PGE2 p-acetamidophenyl ester
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGE2 at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the standard or sample to the appropriate wells, followed immediately by 50 µL of the enzyme-conjugated PGE2 analog. Incubate for 2 hours at room temperature on a shaker.
-
Washing: Repeat the washing step as in step 2, but increase to 5 washes.
-
Substrate Incubation: Add 100 µL of the appropriate substrate (e.g., TMB for HRP-conjugated analog) to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes of adding the Stop Solution.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Standard Curve Range | 10 pg/mL - 2500 pg/mL | This is a typical range; the exact range will depend on the specific antibody and conjugate used. |
| Assay Sensitivity | 10 - 50 pg/mL | The lower limit of detection will vary between different assay kits and optimization conditions.[2] |
| Capture Antibody Concentration | 1 - 10 µg/mL | This should be optimized using a checkerboard titration.[19] |
| Blocking Buffer | 1-5% BSA or 5% non-fat dry milk in PBS/TBS | The choice of blocking buffer can significantly impact background signal.[14] |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | The inclusion of a detergent is important for reducing non-specific binding.[20] |
| Incubation Times | Coating: Overnight at 4°CBlocking: 1-2 hours at RTCompetitive Reaction: 2 hours at RTSubstrate: 15-30 mins at RT | These are starting points and may require optimization. |
Visualizations
Prostaglandin E2 Signaling Pathway
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common ELISA problems.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 6. biocompare.com [biocompare.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. arigobio.cn [arigobio.cn]
- 14. hiyka.com [hiyka.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Overcoming off-target effects of Prostaglandin E2 p-acetamidophenyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin E2 (PGE2) p-acetamidophenyl ester. The focus is on identifying and overcoming potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin E2 p-acetamidophenyl ester and why is it used?
Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic, crystalline derivative of PGE2. The addition of the p-acetamidophenyl ester group enhances the stability of the PGE2 molecule, making it easier to handle and store compared to the less stable free acid form.[1] In experimental settings, it is designed to act as a prodrug, releasing the active PGE2 molecule.
Q2: What are the primary on-target effects of PGE2?
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] Activation of these receptors triggers various downstream signaling pathways, influencing processes such as inflammation, pain perception, immune modulation, and cell proliferation.
Q3: What are the potential off-target effects of this compound?
The primary off-target concern arises from the hydrolysis of the ester bond in cell culture or in vivo, releasing not only PGE2 but also p-acetamidophenyl, which is acetaminophen (paracetamol). Acetaminophen has its own well-documented pharmacological activities that can interfere with experimental results. These off-target effects of acetaminophen can include:
-
Modulation of Cyclooxygenase (COX) Activity: Acetaminophen can inhibit COX enzymes, which are involved in the synthesis of prostaglandins. This could either counteract or synergize with the effects of the released PGE2.
-
Endocannabinoid System Interference: Acetaminophen's metabolite, AM404, can affect the endocannabinoid system, which may have downstream effects on signaling pathways under investigation.[3][4]
-
Cell Viability and Apoptosis: At certain concentrations, acetaminophen can be cytotoxic and induce apoptosis in various cell lines.[5]
Q4: How can I be sure that the observed effects in my experiment are from PGE2 and not the acetaminophen byproduct?
To distinguish between the on-target effects of PGE2 and the off-target effects of acetaminophen, it is crucial to include proper controls in your experimental design. These should include:
-
Treatment with PGE2 free acid alone.
-
Treatment with acetaminophen alone at a concentration equivalent to that which would be released from the ester.
-
Treatment with the PGE2 p-acetamidophenyl ester.
By comparing the results from these three groups, you can attribute the observed effects to the respective molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results compared to literature data for PGE2. | 1. Hydrolysis of the ester: The ester may not be fully hydrolyzed to release active PGE2. 2. Degradation of released PGE2: Free PGE2 is unstable in aqueous solutions, and its stability is pH-dependent.[6] 3. Off-target effects of acetaminophen: The released acetaminophen may be counteracting the expected effect of PGE2. | 1. Verify Hydrolysis: Perform an esterase activity assay or use LC-MS to confirm the release of PGE2 from the ester in your experimental system (see Experimental Protocols section). 2. Control pH and Time-course: Ensure the pH of your cell culture medium is stable. Perform time-course experiments to determine the optimal incubation time for observing the desired effect. 3. Run Proper Controls: As mentioned in the FAQs, always include controls for PGE2 free acid and acetaminophen alone. |
| Unexpected cytotoxicity or cell death. | 1. High concentration of acetaminophen: The concentration of the ester used may be releasing toxic levels of acetaminophen.[5] 2. Solvent toxicity: The solvent used to dissolve the ester (e.g., DMSO, ethanol) may be causing cytotoxicity. | 1. Dose-Response Curve: Perform a dose-response curve for acetaminophen alone on your cells to determine its cytotoxic threshold. Ensure the concentration of the PGE2 ester you are using does not release acetaminophen above this level. 2. Solvent Control: Include a vehicle control (the solvent used to dissolve the ester) in all experiments. Keep the final solvent concentration as low as possible (typically <0.1%). |
| Results are not reproducible. | 1. Variable ester hydrolysis: The rate of hydrolysis can vary between cell lines and even between different passages of the same cell line due to differences in esterase activity. 2. Inconsistent compound preparation: The ester may not be fully dissolved or may precipitate out of solution. | 1. Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency. 2. Proper Solubilization: Ensure the ester is fully dissolved in the stock solution before diluting it in your culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Quantification of PGE2 p-acetamidophenyl ester Hydrolysis by LC-MS/MS
This protocol allows for the direct measurement of the parent ester and its hydrolysis products (PGE2 and acetaminophen) in cell culture supernatant.
Materials:
-
Cell culture medium from your experiment
-
This compound, PGE2, and acetaminophen analytical standards
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Method:
-
Sample Preparation:
-
Collect cell culture supernatant at various time points after treatment with the PGE2 ester.
-
Centrifuge to remove any cells or debris.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of supernatant.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the PGE2 p-acetamidophenyl ester, PGE2, and acetaminophen.
-
Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte.
-
Create standard curves for each compound to allow for accurate quantification.
-
Protocol 2: General Esterase Activity Assay (Spectrophotometric)
This protocol provides a general method to assess the esterase activity in your cell lysate, which can help in understanding the potential for ester hydrolysis.
Materials:
-
Cell lysate
-
p-Nitrophenyl butyrate (p-NPB) as a substrate
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Method:
-
Prepare Cell Lysate:
-
Harvest cells and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add a known amount of cell lysate to each well.
-
Add the phosphate buffer.
-
Initiate the reaction by adding the p-NPB substrate.
-
Immediately measure the absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the esterase activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction and normalize it to the total protein concentration to determine the specific esterase activity.
-
Visualizations
Signaling Pathways
Caption: Hydrolysis of PGE2 p-acetamidophenyl ester and potential off-target effects.
Experimental Workflow to Deconvolute On- and Off-Target Effects
Caption: Recommended experimental groups for dissecting on- and off-target effects.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Enzyme activity assay [bio-protocol.org]
- 3. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Esterase [sigmaaldrich.com]
- 6. Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Prostaglandin E2 p-acetamidophenyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Prostaglandin E2 p-acetamidophenyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic derivative of PGE2, an important lipid signaling molecule involved in inflammation, pain, and various physiological processes. The ester form is designed to be more lipophilic than the parent PGE2, which can enhance its stability and membrane permeability. However, like many lipophilic compounds, its low aqueous solubility can limit its dissolution in biological fluids, leading to poor and variable absorption, and consequently, low bioavailability. Overcoming this challenge is crucial for achieving consistent and effective results in both in vitro and in vivo experiments.
Q2: What are the primary strategies for improving the bioavailability of this compound?
A2: The main strategies focus on enhancing the solubility and dissolution rate of the compound. Key approaches include:
-
Lipid-Based Formulations: Encapsulating the ester in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption.
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanocrystallization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can help to dissolve the lipophilic ester in aqueous environments.
Q3: How does the p-acetamidophenyl ester moiety affect the activity of PGE2?
A3: this compound is a prodrug. The ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active parent molecule, Prostaglandin E2. In its esterified form, the compound generally shows greatly diminished receptor activity in vitro compared to the parent free acid. The primary purpose of the ester is to improve the delivery characteristics of PGE2.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Poor Dissolution
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays, or suspected poor dissolution in vivo leading to low absorption.
Troubleshooting Steps:
-
Solvent System Optimization:
-
For in vitro studies, consider using a co-solvent system. This compound is soluble in organic solvents like DMSO, DMF, and ethanol. Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
-
Formulation with Solubilizing Excipients:
-
Incorporate surfactants or cyclodextrins into your formulation. These excipients can form micelles or inclusion complexes with the lipophilic ester, increasing its apparent solubility in water.
-
-
Particle Size Reduction:
-
If working with a solid form of the ester, consider reducing its particle size. This can be achieved through micronization or by preparing a nanosuspension. A larger surface area will facilitate faster dissolution.
-
Issue 2: Inconsistent or Low Bioavailability in Animal Studies
Symptom: High variability in plasma concentrations of the active PGE2 or low overall exposure after oral or topical administration of the ester.
Troubleshooting Steps:
-
Develop a Lipid-Based Formulation:
-
Encapsulating the ester in a lipid-based carrier is a highly effective strategy. Liposomes, for instance, can protect the ester from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.
-
-
Incorporate Permeation Enhancers:
-
For topical or transdermal delivery, the inclusion of permeation enhancers in the formulation can improve the diffusion of the ester through the skin layers.
-
-
Assess Prodrug Conversion:
-
The conversion of the ester to the active PGE2 is dependent on the activity of esterase enzymes, which can vary between species and tissues.
-
Conduct in vitro stability studies in plasma and tissue homogenates (e.g., liver, intestine) from the animal model being used to confirm that the ester is being efficiently hydrolyzed to the parent drug.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | >38 mg/mL |
| Dimethyl sulfoxide (DMSO) | >35 mg/mL |
| Ethanol | >40 mg/mL |
| Ethanol:PBS (1:1) | <50 µg/mL |
Data synthesized from publicly available information.
Table 2: Example Characteristics of a Liposomal Formulation of a Prostaglandin Ester
| Parameter | Value |
| Particle Size (Z-average) | 150 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -30 ± 5 mV |
| Encapsulation Efficiency | > 85% |
| Drug Loading | 5% (w/w) |
This table presents typical values for a liposomal formulation and should be used as a general guideline. Actual values will depend on the specific lipids and methods used.
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve the desired amounts of phospholipids, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC). c. A thin, uniform lipid film should form on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. b. Hydrate the lipid film by rotating the flask in the water bath (without vacuum) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes. b. For a more defined size distribution, the liposome suspension should be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
Characterization: a. Determine the particle size, polydispersity index, and zeta potential of the liposomal formulation using Dynamic Light Scattering (DLS). b. Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in both the liposomal and supernatant fractions.
Protocol 2: Quantification of Prostaglandin E2 in Plasma using LC-MS/MS
Objective: To determine the plasma concentration of the active PGE2 following administration of the p-acetamidophenyl ester prodrug.
Materials:
-
Plasma samples
-
Prostaglandin E2 standard
-
Deuterated Prostaglandin E2 (PGE2-d4) as an internal standard
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation: a. To 500 µL of plasma, add the internal standard (PGE2-d4). b. Precipitate proteins by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in a small volume of the mobile phase.
-
Solid Phase Extraction (Optional, for increased purity): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove impurities. d. Elute the prostaglandins with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate PGE2 from other plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for PGE2 and PGE2-d4. For example:
- PGE2: m/z 351.2 → 271.2
- PGE2-d4: m/z 355.2 → 275.2
-
Quantification: a. Generate a standard curve by plotting the peak area ratio of PGE2 to PGE2-d4 against the concentration of the PGE2 standards. b. Determine the concentration of PGE2 in the plasma samples by interpolating their peak area ratios on the standard curve.
Mandatory Visualizations
Caption: Prostaglandin E2 Signaling Pathways.
Caption: Experimental Workflow for Bioavailability Assessment.
Troubleshooting inconsistent results with Prostaglandin E2 p-acetamidophenyl ester
Welcome to the technical support center for Prostaglandin E2 p-acetamidophenyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Prostaglandin E2 (PGE2)?
This compound is a crystalline derivative of Prostaglandin E2 (PGE2).[1] The addition of the p-acetamidophenyl ester group enhances the stability of the molecule, particularly in solid form, making it easier to handle and store compared to the parent PGE2 compound.[1] It is considered a prodrug, as the ester linkage is expected to be hydrolyzed by endogenous esterases in biological systems to release the active PGE2 molecule.
Q2: What is the mechanism of action of this compound?
The biological activity of this compound is mediated by its active form, PGE2. PGE2 exerts its effects by binding to and activating four subtypes of G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling pathways, leading to a wide range of physiological responses, including inflammation, pain, fever, and immune modulation.[3][4]
Q3: How should I store and handle this compound?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1] The solid form is stable for at least four years under these conditions.[1] For preparing stock solutions, it is recommended to use organic solvents such as DMF, DMSO, or ethanol.[1] Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.
Q4: In which solvents is this compound soluble?
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMF | >38 mg/mL |
| DMSO | >35 mg/mL |
| Ethanol | >40 mg/mL |
| Ethanol:PBS (1:1) | <50 µg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Incomplete hydrolysis to active PGE2.
-
Explanation: As a prodrug, the p-acetamidophenyl ester must be cleaved to release active PGE2. The rate of this hydrolysis can vary depending on the experimental system (e.g., cell type, tissue homogenate) due to differences in endogenous esterase activity.
-
Troubleshooting Steps:
-
Pre-incubation: Consider pre-incubating the compound in your cell culture medium or buffer containing serum (which contains esterases) for a defined period before adding it to your cells to allow for hydrolysis.
-
Esterase Addition: In cell-free assays, consider adding a purified esterase (e.g., porcine liver esterase) to ensure complete conversion to PGE2.
-
Activity Comparison: Run a parallel experiment with a known concentration of PGE2 to benchmark the expected activity.
-
-
-
Possible Cause 2: Degradation of the compound.
-
Explanation: Although more stable than PGE2, the ester can still degrade, especially in aqueous solutions or after repeated freeze-thaw cycles of stock solutions.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each experiment. If you must store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions in an organic solvent at -20°C or -80°C.
-
pH of Aqueous Buffers: Avoid preparing aqueous dilutions in buffers with a pH > 7.4, as basic conditions can accelerate the degradation of prostaglandins.
-
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: Non-specific activity of the esterified compound.
-
Explanation: Before hydrolysis, the esterified form of the molecule may have its own pharmacological properties or interact non-specifically with cellular components.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range that elicits the desired effect without significant off-target activity.
-
Control Experiments: Include a control group treated with the vehicle (e.g., DMSO, ethanol) at the same final concentration used for the compound.
-
Receptor Antagonists: Use selective antagonists for the EP receptors to confirm that the observed effects are mediated through the intended pathway.
-
-
-
Possible Cause 2: Effects of the p-acetamidophenyl byproduct.
-
Explanation: Hydrolysis of the ester releases p-acetamidophenol (acetaminophen). At high concentrations of the parent compound, the concentration of acetaminophen could become physiologically relevant and exert its own biological effects.[5]
-
Troubleshooting Steps:
-
Concentration Calculation: Calculate the potential concentration of released acetaminophen based on the concentration of the prostaglandin ester being used.
-
Acetaminophen Control: Include a control group treated with a corresponding concentration of acetaminophen to assess any potential contribution to the observed effects.
-
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound (MW: 485.6 g/mol ).
-
Dissolve in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.856 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C.
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
-
Protocol 2: In Vitro Cell-Based Assay for EP Receptor Activation
This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Seed cells expressing the EP receptor of interest (e.g., HEK293 cells transfected with an EP receptor) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare working solutions of this compound and a PGE2 positive control at various concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate for the desired period (e.g., 15 minutes to 24 hours) to allow for hydrolysis and receptor activation.
-
-
Signal Detection:
-
The readout for receptor activation will depend on the specific EP receptor subtype and its signaling pathway (e.g., measurement of intracellular cAMP for EP2/EP4, or intracellular Ca2+ for EP1).
-
Follow the manufacturer's instructions for the specific assay kit being used to measure the second messenger.
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary
Table 1: Physicochemical and Biological Properties
| Property | Prostaglandin E2 (PGE2) | This compound |
| Molecular Weight | 352.5 g/mol | 485.6 g/mol |
| Formulation | Crystalline Solid | Crystalline Solid |
| Storage Temperature | -20°C | -20°C |
| Long-term Stability | Stable for at least 2 years as a solid | Stable for at least 4 years as a solid[1] |
| Aqueous Stability | Unstable, prepare fresh | More stable than PGE2, but fresh preparation is recommended |
| Receptor Binding | Binds to EP1, EP2, EP3, and EP4 receptors | Binds to EP1, EP2, EP3, and EP4 receptors (after hydrolysis to PGE2) |
| Kd for EP Receptors | ~1-10 nM[1] | Expected to be similar to PGE2 after hydrolysis |
Visualizations
Caption: PGE2 Signaling Pathway Overview.
Caption: Experimental Workflow for PGE2 p-acetamidophenyl ester.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Prostaglandin E2 p-acetamidophenyl ester in cell-based assays
Technical Support Center: Prostaglandin E2 p-acetamidophenyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of Prostaglandin E2 (PGE2) p-acetamidophenyl ester in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Prostaglandin E2 (PGE2) is a key lipid mediator involved in inflammation, pain, and fever. The p-acetamidophenyl ester is a synthetic derivative of PGE2 designed to enhance its cell permeability due to increased lipophilicity. This modification aims to improve its efficacy in cellular assays by facilitating its entry into cells.
Q2: What are the potential causes of cytotoxicity with this compound?
The cytotoxicity of this compound can arise from several factors:
-
Inherent Compound Toxicity: At high concentrations or with prolonged exposure, the compound itself can be toxic to cells.
-
Metabolic Byproducts: The p-acetamidophenyl ester group is structurally similar to acetaminophen (paracetamol). Cellular esterases can cleave this group, potentially leading to the formation of reactive metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), which is a known hepatotoxin.
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be cytotoxic at concentrations as low as 0.1-0.5% in some cell lines.
-
Off-Target Effects: The compound or its metabolites may interact with unintended cellular targets, leading to toxicity.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). The therapeutic index (CC50/EC50) will help you identify a suitable working concentration that maximizes the desired effect while minimizing cytotoxicity.
Q4: Which cell viability assays are recommended to assess the cytotoxicity of this compound?
A variety of assays can be used. It is often recommended to use at least two different methods that measure distinct cellular parameters:
-
Metabolic Assays: Such as MTT or MTS assays, which measure mitochondrial activity.
-
Cell Membrane Integrity Assays: Such as LDH release assays or trypan blue exclusion, which measure plasma membrane damage.
-
Apoptosis Assays: Such as caspase activity assays or Annexin V staining, to detect programmed cell death.
Q5: What is the recommended solvent and maximum final concentration in cell culture media?
The recommended solvent is dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% (v/v). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death observed in all treatment groups, including vehicle control. | Solvent (e.g., DMSO) concentration is too high. | Decrease the final solvent concentration to <0.1%. Test the toxicity of the solvent alone on your cells. |
| Significant cytotoxicity observed even at low concentrations of the compound. | The specific cell line is highly sensitive to the compound or its metabolites. | - Perform a time-course experiment to determine if shorter incubation times reduce toxicity.- Consider using a different, less sensitive cell line if appropriate for your research question.- Investigate if your cell line has low expression of enzymes involved in detoxifying reactive metabolites (e.g., glutathione S-transferases). |
| Inconsistent results between experiments. | - Lot-to-lot variability of the compound.- Inconsistent cell health or passage number.- Pipetting errors. | - Test each new lot of the compound for its EC50 and CC50.- Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.- Use calibrated pipettes and follow a consistent experimental protocol. |
| Desired biological effect is only seen at cytotoxic concentrations. | The therapeutic window for this compound is very narrow in your experimental system. | - Explore the use of a different PGE2 analog with a potentially better therapeutic index.- Investigate synergistic effects with other compounds to achieve the desired effect at a lower, non-toxic concentration of the PGE2 ester. |
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make a series of serial dilutions in cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Data Presentation
Table 1: Recommended Starting Concentrations for Cytotoxicity Testing
| Parameter | Recommendation |
| Compound Concentration Range | 0.01 µM - 100 µM |
| DMSO Final Concentration | < 0.1% (v/v) |
| Incubation Time | 24 - 72 hours |
Table 2: Example Data for CC50 Determination
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 75 ± 8.3 |
| 50 | 48 ± 7.9 |
| 100 | 15 ± 4.5 |
Visualizations
Caption: PGE2 signaling pathways and potential cytotoxicity mechanism.
Caption: Experimental workflow for determining cytotoxicity.
Refining delivery methods for Prostaglandin E2 p-acetamidophenyl ester in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining delivery methods for Prostaglandin E2 (PGE2) p-acetamidophenyl ester in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin E2 p-acetamidophenyl ester and how does it differ from PGE2?
This compound is a crystalline derivative of Prostaglandin E2 (PGE2).[1] In this ester form, the carboxylic acid moiety of PGE2 is modified. This modification can alter the compound's physicochemical properties, such as solubility and stability, potentially influencing its delivery and pharmacokinetic profile in vivo. It is considered a prodrug of PGE2, meaning it is expected to be converted to the active PGE2 molecule within the animal's body.
Q2: What are the primary biological effects of PGE2 relevant to in vivo studies?
PGE2 is a primary product of the cyclooxygenase (COX) pathway and is involved in a wide range of physiological and pathological processes.[1] Its activities include influencing inflammation, pain perception, fever, fertility, parturition, gastric mucosal integrity, and immune modulation.[1] The effects of PGE2 are mediated through at least four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1] It has very limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] For in vivo administration, it is crucial to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with an appropriate aqueous vehicle, ensuring the final concentration of the organic solvent is low enough to be non-toxic to the animal.
Data Presentation: Solubility and Stability
The following tables summarize key quantitative data for this compound and its parent compound, PGE2.
Table 1: Solubility of this compound [1]
| Solvent | Approximate Solubility |
| DMF | >38 mg/mL |
| DMSO | >35 mg/mL |
| Ethanol | >40 mg/mL |
| Ethanol:PBS (1:1) | <50 µg/mL |
Table 2: Stability of Prostaglandin E2 in Solution
| Solvent/Condition | Stability Information |
| Absolute Ethanol (4°C) | ~10% loss in 24-36 months (at 1-10 mg/mL) |
| Aqueous Solutions | Not recommended for storage for more than one day |
| pH < 4 or > 8 | Prone to hydrolysis |
Troubleshooting Guide
Issue 1: Precipitation of the compound upon dilution in an aqueous vehicle.
-
Cause: The limited aqueous solubility of the ester.
-
Troubleshooting Steps:
-
Ensure the initial stock solution in the organic solvent is fully dissolved. Gentle warming or brief sonication may help.
-
When diluting into the aqueous vehicle, add the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate mixing.
-
Consider using a co-solvent system. For example, a small percentage of Tween® 80 or another biocompatible surfactant can be included in the aqueous vehicle to improve solubility.
-
Prepare the final dosing solution fresh before each experiment to minimize the chance of precipitation over time.
-
Issue 2: Inconsistent or lack of biological effect in animal models.
-
Cause A: Rapid metabolism of the compound. Studies on other PGE2 esters in rats have shown rapid hydrolysis to PGE2 in plasma.[2]
-
Troubleshooting Steps:
-
Consider the route of administration. Intravenous (IV) administration will lead to the most rapid distribution and potential metabolism. Intraperitoneal (IP) or subcutaneous (SC) injections may provide a slightly slower release.
-
Adjust the dosage. Due to rapid metabolism, a higher initial dose may be required to achieve a therapeutic concentration of the active PGE2.
-
Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and desired biological outcome.
-
-
Cause B: Instability of the compound in the dosing solution. Prostaglandins are sensitive to pH and temperature.
-
Troubleshooting Steps:
-
Prepare dosing solutions immediately before use.
-
Ensure the pH of the final dosing solution is within a stable range (ideally between pH 6 and 7.4).
-
Keep solutions on ice during the experimental procedure if possible.
-
Issue 3: Adverse reactions in animals after administration (e.g., irritation, lethargy).
-
Cause: The vehicle, particularly the organic solvent, may be causing toxicity.
-
Troubleshooting Steps:
-
Minimize the concentration of the organic solvent in the final injectate. A common recommendation is to keep the final DMSO or ethanol concentration below 5-10% of the total injection volume, and ideally even lower for sensitive applications.
-
Run a vehicle-only control group to assess the effects of the vehicle alone on the animals.
-
Consider alternative, less toxic solvents or solubilizing agents if adverse effects persist.
-
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on the specific experimental design, animal model, and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of Dosing Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
-
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the animal model
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous ethanol or DMSO to completely dissolve the compound. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the ester in 100 µL of the organic solvent.
-
Vortex gently until the solid is completely dissolved.
-
In a separate sterile tube, prepare the required volume of the aqueous vehicle (e.g., sterile saline).
-
While vortexing the aqueous vehicle, slowly add the required volume of the stock solution to achieve the final desired concentration. For example, to achieve a final concentration of 1 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need 25 µg of the compound. This would require 2.5 µL of the 10 mg/mL stock solution to be diluted in 97.5 µL of saline.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer the solution to the animal via the chosen route (IV or IP) using appropriate techniques and needle sizes.
-
Protocol 2: Oral Gavage Administration
-
Materials:
-
This compound
-
A suitable vehicle such as corn oil, sesame oil, or an aqueous solution containing a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles appropriate for the animal size.
-
Syringes.
-
-
Procedure:
-
Prepare a suspension or solution of the this compound in the chosen vehicle. If using an oil-based vehicle, the compound can be directly dissolved or suspended. If using an aqueous-based vehicle, a similar dilution method as described in Protocol 1 may be necessary, potentially with the addition of a suspending agent.
-
Ensure the final formulation is homogenous before each administration by vortexing or stirring.
-
Accurately measure the required dose volume into a syringe fitted with an appropriate gavage needle.
-
Gently restrain the animal and administer the dose directly into the stomach via the gavage needle, taking care to avoid entry into the trachea.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Mandatory Visualizations
Caption: Prostaglandin E2 Signaling Pathways.
Caption: Animal Administration Workflow.
References
Validation & Comparative
A Comparative Guide to Prostaglandin E2 Analogs in Research: Focus on Prostaglandin E2 p-acetamidophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The therapeutic and research potential of targeting the PGE2 pathway has led to the development of various PGE2 analogs with modified stability, potency, and receptor selectivity. This guide provides a comparative overview of Prostaglandin E2 p-acetamidophenyl ester (PGE2-p-AP) and other commonly used PGE2 analogs in a research context, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound (PGE2-p-AP) is a crystalline derivative of PGE2.[1] This structural modification, specifically the esterification at the carboxylic acid moiety, is designed to enhance the compound's stability, making it more suitable for various experimental applications where prolonged activity is beneficial.[2] Like its parent compound, PGE2-p-AP is utilized in research to investigate biological processes modulated by PGE2, such as inflammation, pain, and fever.[2]
Comparative Analysis of PGE2 Analogs
While direct comparative studies detailing the receptor binding affinity and potency of PGE2-p-AP against other analogs are limited in publicly available literature, we can draw comparisons based on existing data for other key PGE2 analogs. The following tables summarize available quantitative data to facilitate the selection of the most appropriate analog for specific research needs.
Chemical and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stability |
| Prostaglandin E2 (PGE2) | C₂₀H₃₂O₅ | 352.5 | Unstable in aqueous solutions, sensitive to pH and temperature. |
| PGE2 p-acetamidophenyl ester | C₂₈H₃₉NO₆ | 485.6 | Crystalline solid with enhanced stability; reported to be stable for ≥ 4 years at -20°C.[1] |
| 15-methyl PGE2 | C₂₁H₃₄O₅ | 366.5 | More stable than PGE2. |
| 16,16-dimethyl PGE2 | C₂₂H₃₆O₅ | 380.5 | Significantly more stable than PGE2. |
Receptor Binding and Functional Potency
| Compound | Target | Assay | Potency/Affinity | Reference |
| Prostaglandin E2 (PGE2) | EP Receptors | Radioligand Binding | Kd = 1-10 nM | [1] |
| (15S)-15-methyl PGE2 | Gastric Acid Secretion Inhibition | In vivo (rat, subcutaneous) | ~100x more potent than PGE2 | |
| 16,16-dimethyl PGE2 | Gastric Acid Secretion Inhibition | In vivo (rat, subcutaneous) | ~100x more potent than PGE2 | |
| (15S)-15-methyl PGE2 | Intestinal Intraluminal Pressure | In vivo (rat) | ≥30x more active than PGE2 | |
| 16,16-dimethyl PGE2 | Intestinal Intraluminal Pressure | In vivo (rat) | ≥30x more active than PGE2 |
Signaling Pathways and Experimental Workflows
The biological effects of PGE2 and its analogs are initiated by their binding to one or more of the four EP receptor subtypes. Understanding these pathways is crucial for interpreting experimental results.
PGE2 Receptor Signaling Pathways
Caption: Overview of PGE2 receptor signaling cascades.
Experimental Workflow: cAMP Accumulation Assay (EP2/EP4 Receptors)
Caption: Workflow for assessing EP2/EP4 receptor activation.
Experimental Workflow: Intracellular Calcium Mobilization Assay (EP1 Receptor)
Caption: Workflow for assessing EP1 receptor activation.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of PGE2 analogs. Below are outlines for key experiments.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of PGE2 analogs to specific EP receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a single human EP receptor subtype (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 10 mM MES/KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl₂).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PGE2 ligand (e.g., [³H]-PGE2) and varying concentrations of the unlabeled PGE2 analog (competitor).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC₅₀) of PGE2 analogs at Gs-coupled receptors (EP2 and EP4).
Methodology:
-
Cell Culture: Plate cells expressing the EP2 or EP4 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the PGE2 analog to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of the PGE2 analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) of PGE2 analogs at Gq-coupled receptors (EP1).
Methodology:
-
Cell Culture: Seed cells expressing the EP1 receptor in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
Agonist Addition: Inject varying concentrations of the PGE2 analog into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the PGE2 analog and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Conclusion
The selection of a PGE2 analog for research depends critically on the specific experimental goals, including the desired receptor selectivity, potency, and stability. This compound offers the advantage of enhanced stability, which can be crucial for long-term cell culture experiments or in vivo studies. While direct comparative data for PGE2-p-AP is currently limited, the provided experimental protocols offer a framework for researchers to characterize its pharmacological profile and compare it to other well-established PGE2 analogs like 15-methyl PGE2 and 16,16-dimethyl PGE2. Such characterization will be invaluable for advancing our understanding of the complex roles of PGE2 in health and disease.
References
Validating Experimental Results of Prostaglandin E2 p-acetamidophenyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prostaglandin E2 (PGE2) p-acetamidophenyl ester with its parent compound, PGE2, and other key alternatives. It is designed to assist researchers in validating experimental results by providing objective performance data, detailed experimental protocols, and a clear understanding of the relevant signaling pathways.
Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed for enhanced stability, making it a valuable tool for in vitro and in vivo studies where prolonged biological activity is required.[1][2] While specific quantitative performance data for the ester is limited in publicly available literature, its activity is expected to be comparable to that of PGE2. This guide will focus on the well-characterized effects of PGE2 and provide the necessary framework for the experimental validation of its p-acetamidophenyl ester derivative.
Performance Comparison of PGE2 and its Analogs
To contextualize the utility of this compound, it is essential to compare the known properties of its parent compound, PGE2, with other commonly used stable analogs such as misoprostol and sulprostone.
| Compound | Receptor Binding Profile (Affinity) | Key Characteristics | Common Applications |
| Prostaglandin E2 (PGE2) | High affinity for all four EP receptor subtypes (EP1, EP2, EP3, EP4), with reported Kd values in the range of 1-10 nM.[3] | Endogenous prostaglandin with a short biological half-life. | Broad research applications in inflammation, immunology, oncology, and reproductive biology.[3] |
| This compound | Expected to have a similar binding profile to PGE2 after hydrolysis. | Crystalline derivative with enhanced stability (≥ 4 years at -20°C).[3] | Research applications requiring a stable source of PGE2 activity.[1][2] |
| Misoprostol | A synthetic prostaglandin E1 analog. | Orally active and more stable than PGE2. | Primarily used for gastric protection and in obstetrics.[4][5] |
| Sulprostone | A synthetic prostaglandin E2 analog with high affinity for EP1 and EP3 receptors. | Potent uterotonic agent.[6][7][8] | Used in obstetrics for induction of labor and management of postpartum hemorrhage.[7][8] |
Signaling Pathways and Experimental Workflows
PGE2 and its analogs exert their effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a specific downstream signaling cascade, leading to diverse physiological responses.
Prostaglandin E2 Signaling Pathways
Caption: PGE2 receptor signaling pathways.
Experimental Workflow for Validating Receptor Activation
To validate the biological activity of this compound, a series of in vitro experiments can be performed to confirm its interaction with the EP receptors and measure the downstream cellular responses.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to validate the activity of this compound. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
Calcium Mobilization Assay for EP1 Receptor Activation
Objective: To measure the increase in intracellular calcium concentration following the activation of the Gq-coupled EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid and Pluronic F-68.
-
This compound and PGE2 (as a positive control).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the EP1-expressing HEK293 cells into the 96-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-8 AM, probenecid, and Pluronic F-68 in assay buffer). Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer containing probenecid to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and PGE2 in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a short period, then automatically inject the compounds and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.[9][10][11]
cAMP Assay for EP2, EP3, and EP4 Receptor Activity
Objective: To measure the modulation of intracellular cyclic AMP (cAMP) levels following the activation of Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
Materials:
-
CHO or HEK293 cells stably expressing the EP2, EP3, or EP4 receptor.
-
Cell culture medium.
-
Assay buffer.
-
This compound and PGE2.
-
Forskolin (for EP3 receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen cAMP kit.
Protocol:
-
Cell Plating: Seed the cells into the appropriate microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Gs-coupled Receptors (EP2, EP4):
-
Remove the culture medium and add the test compounds to the cells.
-
Incubate for the recommended time according to the cAMP kit manufacturer's instructions.
-
-
Gi-coupled Receptor (EP3):
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's protocol.
-
Data Analysis: For EP2 and EP4, plot the increase in cAMP against the compound concentration to determine the EC50. For EP3, plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50.
Pro-inflammatory Cytokine Release Assay (ELISA)
Objective: To measure the release of pro-inflammatory cytokines (e.g., IL-6) from immune cells in response to PGE2 receptor activation.
Materials:
-
Immune cells (e.g., macrophages, monocytes).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) for cell stimulation (optional).
-
This compound and PGE2.
-
Commercial ELISA kit for the cytokine of interest (e.g., human IL-6).
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Plate the immune cells in a 96-well plate and allow them to adhere.
-
Stimulation: Treat the cells with this compound or PGE2, with or without a co-stimulant like LPS. Incubate for a suitable period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to evaluate the dose-dependent effect.[12][13]
By following these experimental guidelines and utilizing the comparative data provided, researchers can effectively validate the experimental results obtained with this compound and confidently integrate this stable analog into their research endeavors.
References
- 1. arborassays.com [arborassays.com]
- 2. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A comparison of misoprostol and prostaglandin E2 gel for preinduction cervical ripening and labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misoprostol compared with prostaglandin E2 for labour induction in women at term with intact membranes and unfavourable cervix: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the mode of action of prostaglandin E2 (PGE2) and sulprostone, a PGE2-derivative, on the lower urinary tract in healthy women. A urodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 analogue sulprostone for treatment of atonic postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Sulprostone used for? [synapse.patsnap.com]
- 9. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. abnova.com [abnova.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Prostaglandin E2 and its p-acetamidophenyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prostaglandin E2 (PGE2) and its p-acetamidophenyl ester derivative. The information presented herein is intended to assist researchers in understanding the key differences in their physicochemical properties, biological activities, and potential applications.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes including inflammation, pain, fever, and tissue repair.[1][2] Its therapeutic potential is often hampered by its chemical and metabolic instability. To address this limitation, various derivatives have been synthesized, including the Prostaglandin E2 p-acetamidophenyl ester. This ester modification is designed to enhance the stability of the parent compound, potentially offering advantages in formulation and delivery.[3] This guide will delve into a comparative analysis of these two molecules, providing available experimental data and methodologies for their evaluation.
Physicochemical Properties and Stability
The primary motivation for the synthesis of PGE2 esters is to improve the stability of the parent molecule.[3] PGE2 is notoriously unstable in aqueous solutions, with its degradation being highly dependent on pH and temperature.[4][5] Esterification of the carboxylic acid moiety to form a crystalline phenyl ester, such as the p-acetamidophenyl ester, significantly enhances its solid-state stability.[3][6]
Table 1: Comparison of Physicochemical Properties and Stability
| Property | Prostaglandin E2 (PGE2) | This compound |
| Chemical Formula | C₂₀H₃₂O₅ | C₂₈H₃₉NO₆[6] |
| Molecular Weight | 352.5 g/mol [7] | 485.6 g/mol [8] |
| Physical Form | Oily or crystalline solid | Crystalline solid[6][8] |
| Aqueous Stability | Unstable; degradation is pH-dependent. For instance, at 25°C, it takes approximately 53 hours for 10% loss at pH 6, but only 4.2 hours at pH 9.[4] | Expected to be more stable in aqueous solutions, particularly at neutral and alkaline pH, prior to enzymatic or chemical hydrolysis. |
| Solid-State Stability | Prone to degradation. | Significantly improved solid-state stability compared to PGE2.[3] |
| Solubility | Soluble in ethanol, DMSO, and DMF. Aqueous solubility is pH-dependent.[4] | Soluble in DMF, DMSO, and ethanol.[6] |
Mechanism of Action and Biological Activity
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The activation of these receptors triggers various downstream signaling cascades, leading to a wide range of cellular responses.[9][10]
This compound is designed to be a prodrug of PGE2. As an ester, it is expected to be biologically inactive or have significantly lower affinity for the EP receptors.[11] Its therapeutic effect relies on its hydrolysis in vivo by esterases to release the active parent compound, PGE2.[12] This targeted release mechanism can potentially offer a more controlled and sustained delivery of PGE2 to the site of action.
Table 2: Receptor Binding Affinity of PGE2
| Receptor Subtype | Binding Affinity (Ki) | Primary Signaling Pathway |
| EP1 | ~9.1 nM | Gq-coupled; increases intracellular Ca²⁺[7] |
| EP2 | ~4.9 nM | Gs-coupled; increases intracellular cAMP[7] |
| EP3 | ~0.33 nM | Gi-coupled; decreases intracellular cAMP[7] |
| EP4 | ~0.79 nM | Gs-coupled; increases intracellular cAMP[7] |
Signaling Pathways of PGE2
The activation of EP receptors by PGE2 initiates distinct intracellular signaling cascades. The following diagrams illustrate the primary pathways associated with each receptor subtype.
Caption: PGE2 signaling through the EP1 receptor.
Caption: PGE2 signaling through EP2 and EP4 receptors.
Caption: PGE2 signaling through the EP3 receptor.
Experimental Protocols
To comparatively evaluate the performance of Prostaglandin E2 and its p-acetamidophenyl ester, a series of in vitro assays are recommended.
Receptor Binding Assay
A competitive binding assay can be employed to determine the binding affinity of the compounds to the different EP receptors.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of PGE2 and its ester derivative for each EP receptor subtype.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing individual human EP receptors (EP1, EP2, EP3, or EP4).
-
Membrane Preparation: Prepare cell membrane fractions from the cultured cells.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) and varying concentrations of the unlabeled competitor (PGE2 or PGE2 p-acetamidophenyl ester).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of the compounds to activate or inhibit adenylyl cyclase through Gs- or Gi-coupled receptors (EP2, EP4, and EP3).
Objective: To determine the potency (EC50 or IC50) of PGE2 and its ester derivative in modulating intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cell lines expressing the EP receptor of interest.
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (PGE2 or PGE2 p-acetamidophenyl ester). For EP3 receptor (Gi-coupled), co-stimulate with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 or IC50 value.
Caption: Workflow for a cAMP accumulation assay.
Hydrolysis Assay
This assay determines the rate at which the p-acetamidophenyl ester is converted to the active PGE2 in a biological matrix.
Objective: To measure the half-life of this compound in plasma or a tissue homogenate.
Methodology:
-
Incubation: Incubate the PGE2 p-acetamidophenyl ester at a known concentration in plasma or a relevant tissue homogenate at 37°C.
-
Time-course Sampling: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid or an organic solvent.
-
Extraction: Extract the parent compound and the ester from the matrix.
-
Quantification: Analyze the concentrations of both the ester and the parent PGE2 using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of the ester over time to determine its rate of hydrolysis and half-life.
Conclusion
This compound represents a promising derivative of PGE2, primarily designed to overcome the stability issues of the parent compound. While direct comparative data on its biological activity is limited, it is anticipated to function as a prodrug, releasing the active PGE2 upon enzymatic hydrolysis. The enhanced stability of the ester form may offer significant advantages in terms of formulation, storage, and controlled delivery. Further experimental evaluation using the protocols outlined in this guide is necessary to fully characterize its pharmacological profile and to ascertain its therapeutic potential relative to the parent PGE2.
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 as a mediator of fever: synthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. scbt.com [scbt.com]
- 9. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen ester - Wikipedia [en.wikipedia.org]
- 12. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Interaction Profile of a Prostaglandin E2 Analog: A Comparative Guide to Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the precise receptor interaction profile of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of Prostaglandin E2 (PGE2), the parent compound of Prostaglandin E2 p-acetamidophenyl ester, with a panel of human prostanoid receptors. Due to the limited availability of specific binding data for the p-acetamidophenyl ester derivative, this guide focuses on the well-established cross-reactivity profile of PGE2 as a foundational reference. Esterification of the carboxylic acid moiety of PGE2 can significantly alter its binding affinity and potency, a critical consideration for researchers utilizing this derivative.
Prostaglandin E2 is a principal mediator in a wide array of physiological and pathological processes, exerting its effects through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. While PGE2 demonstrates high affinity for its cognate EP receptors, its potential for interaction with other prostanoid receptors, including the DP, FP, IP, and TP receptors, is a crucial aspect of its pharmacological characterization. This guide summarizes the available quantitative data on the binding and functional activity of PGE2 across these receptors, details the experimental protocols for assessing these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.
Comparative Analysis of Prostaglandin E2 Binding and Functional Potency
The following table summarizes the binding affinities (Ki or Kd) and functional potencies (EC50) of Prostaglandin E2 at various human prostanoid receptors. It is important to note that these values are compiled from multiple studies and may vary depending on the experimental conditions, such as the cell type and assay format used.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| EP1 | PGE2 | Kd | ~20[1] |
| PGE2 | Ki | ~10[1] | |
| PGE2 | Kd | ~24 | |
| EP2 | PGE2 | Kd | ~5 |
| PGE2 | Kd | ~13 (human) | |
| PGE2 | EC50 | 90 (human neutrophils)[2] | |
| EP3α | PGE2 | Kd | ~1 |
| EP4 | PGE2 | Kd | ~1 |
| FP | PGE2 | Affinity | 10-30 fold lower than PGF2α |
| DP, IP, TP | PGE2 | - | Data not readily available in a comparative format |
Note: The affinity of PGE2 for the FP receptor is described as being 10 to 30-fold lower than that of the native ligand, PGF2α.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are coupled to various G proteins, initiating distinct intracellular signaling cascades upon activation. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.
Caption: Prostanoid receptor signaling pathways.
Experimental Methodologies
The determination of receptor binding affinity and functional potency relies on well-established in vitro assays. Below are detailed protocols for radioligand binding assays and cAMP functional assays, which are standard methods for characterizing ligand-receptor interactions.
Radioligand Binding Assay Protocol
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human prostanoid receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (this compound or PGE2).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand displaced by the test compound is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This assay measures the ability of a ligand to activate or inhibit Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Detailed Protocol:
-
Cell Culture: Cells expressing the target prostanoid receptor (e.g., EP2, EP4, DP1, IP for Gs-coupling; EP3, DP2 for Gi-coupling) are seeded in 96-well plates and cultured to a suitable confluency.
-
Pre-incubation (for Gi-coupled receptors): For Gi-coupled receptors, cells are pre-incubated with an adenylyl cyclase activator, such as forskolin, to elevate basal cAMP levels.
-
Compound Addition: The test compound (this compound or PGE2) is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specific time to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The change in cAMP levels is plotted against the concentration of the test compound. For Gs-coupled receptors, an EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined. For Gi-coupled receptors, an IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production) is calculated.
Conclusion
While specific cross-reactivity data for this compound is not extensively available, the data for its parent compound, PGE2, provides a crucial baseline for understanding its potential interactions with the broader family of prostanoid receptors. PGE2 exhibits high affinity for its cognate EP receptors and shows some level of interaction with the FP receptor. The esterification of the carboxylic acid group is known to reduce affinity at least at the EP1 receptor, suggesting that the p-acetamidophenyl ester derivative may have a distinct selectivity profile. Researchers using this compound should consider its potential for off-target effects and are encouraged to perform comprehensive receptor screening to fully characterize its pharmacological properties. The experimental protocols provided herein offer a standardized approach for conducting such investigations.
References
A Researcher's Guide to Confirming the In Vivo Efficacy of Prostaglandin E2 p-Acetamidophenyl Ester
For researchers in drug development and inflammation biology, Prostaglandin E2 (PGE2) is a molecule of significant interest due to its multifaceted role in physiological and pathological processes.[1] While the effects of PGE2 are well-documented, its chemical instability can pose challenges for in vivo studies.[2] Prostaglandin E2 p-acetamidophenyl ester, a crystalline derivative of PGE2, offers a potential alternative with modified physicochemical properties that may enhance its stability and alter its pharmacokinetic profile.[1]
This guide provides a framework for researchers aiming to confirm the in vitro effects of this compound in a living model and objectively compare its performance against the parent compound, Prostaglandin E2.
Comparative Overview: PGE2 vs. PGE2 p-Acetamidophenyl Ester
Prostaglandin E2 is a primary product of the cyclooxygenase (COX) pathway and exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][3] These interactions trigger a variety of cellular responses, influencing inflammation, immune modulation, pain perception, and gastric mucosal integrity.[1][4] The p-acetamidophenyl ester derivative is hypothesized to function as a prodrug, which may be hydrolyzed in vivo to release the active PGE2, potentially offering a more sustained release profile and improved stability.
The core of a comparative study would be to assess whether this structural modification translates to a discernible difference in biological activity, potency, or duration of effect in an in vivo setting.
Proposed In Vivo Experimental Framework: A Comparative Study
To quantitatively assess the in vivo effects of this compound relative to PGE2, a well-defined animal model is essential. A common and effective model for studying inflammatory responses is the carrageenan-induced paw edema model in rodents.
Experimental Workflow
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats (180-200g) are to be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Compound Preparation:
-
PGE2: Prepare a stock solution in 100% ethanol and store at -20°C. Immediately before use, dilute to the final desired concentrations in sterile phosphate-buffered saline (PBS).[2]
-
This compound: Due to its crystalline nature, assess solubility in vehicles like DMSO or ethanol, followed by dilution in PBS or saline. A vehicle-only control group is crucial to assess any effects of the solvent.[2]
-
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Prostaglandin E2 (e.g., 0.1, 0.5, 1.0 mg/kg)
-
Group 3: this compound (e.g., equimolar doses to PGE2 groups)
-
-
Procedure:
-
Administer the respective compounds or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes prior to the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at baseline and then at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test for multiple comparisons.
-
Comparative Data Presentation
The results of this proposed study should be summarized in a clear, tabular format to facilitate direct comparison between the compounds.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Prostaglandin E2 | 0.5 | Data Placeholder | Data Placeholder |
| Prostaglandin E2 | 1.0 | Data Placeholder | Data Placeholder |
| PGE2 p-acetamidophenyl ester | 0.6 (equimolar to 0.5 mg/kg PGE2) | Data Placeholder | Data Placeholder |
| PGE2 p-acetamidophenyl ester | 1.2 (equimolar to 1.0 mg/kg PGE2) | Data Placeholder | Data Placeholder |
Underlying Mechanism: The PGE2 Signaling Pathway
The biological effects of PGE2, and presumably its ester derivative following conversion, are mediated through its interaction with EP receptors. The activation of these receptors initiates downstream signaling cascades that can be either pro- or anti-inflammatory depending on the receptor subtype and cellular context.[5][6] For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can have immunosuppressive effects.[7] Conversely, EP1 activation is linked to increases in intracellular calcium and Protein Kinase C (PKC) activation, often associated with pro-inflammatory responses.[4]
PGE2 Signaling Cascade
Conclusion for the Research Professional
While this compound is presented as a crystalline derivative of PGE2, its in vivo efficacy, potency, and pharmacokinetic profile remain to be experimentally confirmed. The proposed comparative study provides a robust framework for elucidating these characteristics. By directly comparing it to PGE2 in a validated model of inflammation, researchers can generate the necessary data to determine if this ester derivative offers tangible advantages, such as improved stability or a more favorable therapeutic window, for preclinical and clinical development. This structured approach is essential for making data-driven decisions in the progression of novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 signaling through E prostanoid receptor 2 impairs proliferative response of double negative regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Prostaglandin E2 p-acetamidophenyl ester: A Stable Alternative for Replicating PGE2-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Prostaglandin E2 (PGE2) p-acetamidophenyl ester, a crystalline derivative of PGE2. While direct, peer-reviewed studies replicating specific findings with this ester are not extensively documented, this guide extrapolates its expected performance based on the known characteristics of PGE2, the rationale behind its chemical modification, and general principles of prostaglandin pharmacology. The primary advantage of Prostaglandin E2 p-acetamidophenyl ester lies in its enhanced solid-state stability compared to the parent PGE2, which is notoriously unstable in solutions and various formulations.[1] This improved stability makes it a more reliable and convenient compound for storage and handling in experimental settings.
Comparative Performance and Considerations
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The affinity of the parent PGE2 molecule for these receptors is typically in the low nanomolar range (1-10 nM Kd).[1] A critical consideration for researchers is how the p-acetamidophenyl ester modification at the carboxylic acid moiety impacts this receptor interaction.
Esterification of the C1 carboxyl group of prostaglandins can lead to reduced receptor affinity and potency. This suggests that this compound may act as a prodrug , requiring in situ hydrolysis by cellular esterases to release the active PGE2 molecule. Therefore, the observed biological activity may be delayed or attenuated compared to an equimolar concentration of native PGE2, depending on the rate of hydrolysis in the specific experimental system.
Below is a table summarizing the key characteristics of PGE2 and the expected properties of its p-acetamidophenyl ester derivative.
| Feature | Prostaglandin E2 (Native) | This compound | Rationale / Key Consideration |
| Chemical Stability | Low; prone to degradation in solution. | High; crystalline solid with enhanced stability.[1] | Esterification improves solid-state stability, offering longer shelf-life and more consistent experimental starting material. |
| Receptor Binding | High affinity (Kd = 1-10 nM) for EP receptors.[1] | Expected to have significantly lower affinity. | The free carboxyl group on PGE2 is important for receptor binding. Esterification blocks this group, likely reducing direct receptor activation. |
| Mechanism of Action | Direct agonist for EP1, EP2, EP3, and EP4 receptors. | Likely acts as a prodrug, requiring hydrolysis to PGE2. | The biological effect will be dependent on the rate of conversion to PGE2 by esterases in the target tissue or cell culture. |
| Potency | High; active at nanomolar concentrations. | Expected to be lower than native PGE2. | Potency will be a function of both receptor affinity (if any) and the rate of hydrolysis to the more active parent compound. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol. | Soluble in DMF, DMSO, and Ethanol. Poorly soluble in aqueous buffers.[1] | Similar solubility profiles for initial stock preparation. The ester's increased lipophilicity may affect its behavior in aqueous assay media. |
PGE2 Signaling Pathways
Prostaglandin E2 activates multiple downstream signaling cascades depending on the EP receptor subtype expressed in the target cell. Understanding these pathways is crucial for interpreting experimental results.[1]
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, activating protein kinase C (PKC).
-
EP2 & EP4 Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: Coupled to Gi proteins, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: PGE2 receptor signaling pathways.
Experimental Protocols
To replicate findings and compare the performance of this compound with native PGE2, a well-designed experimental workflow is essential. The following outlines a general protocol for a cell-based assay measuring cAMP production, a common downstream effect of PGE2 acting through EP2 and EP4 receptors.
Protocol: Comparative Analysis of cAMP Production in Response to PGE2 vs. PGE2 p-acetamidophenyl ester
1. Cell Culture:
-
Culture a cell line known to express EP2 and/or EP4 receptors (e.g., HEK293 cells transfected with the receptor, or a relevant endogenous cell line).
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of both native PGE2 and PGE2 p-acetamidophenyl ester in a suitable organic solvent (e.g., DMSO).
-
Perform serial dilutions in serum-free cell culture medium to create a range of concentrations for the dose-response curve (e.g., 1 pM to 10 µM). Include a vehicle control (DMSO).
3. Cell Treatment:
-
Wash the cells with a phosphate-buffered saline (PBS) solution.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells 15-30 minutes prior to treatment to prevent cAMP degradation.
-
Remove the inhibitor-containing media and add the prepared dilutions of PGE2, PGE2 p-acetamidophenyl ester, or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. A time-course experiment may be necessary to account for potential prodrug hydrolysis.
4. cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
5. Data Analysis:
-
Generate dose-response curves for both compounds by plotting the cAMP concentration against the log of the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) for both native PGE2 and the ester derivative to quantitatively compare their potency.
The following diagram illustrates the proposed workflow for this comparative experiment.
Caption: Workflow for comparing PGE2 and its ester.
By following such a protocol, researchers can empirically determine the relative potency and efficacy of this compound in their specific model system, thereby validating its use as a stable and reliable alternative for replicating the biological effects of PGE2.
References
Assessing the Relative Potency of Prostaglandin E2 p-acetamidophenyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Prostaglandin E2 (PGE2) p-acetamidophenyl ester, a synthetic derivative of the naturally occurring Prostaglandin E2. Due to a lack of publicly available quantitative data on the potency of PGE2 p-acetamidophenyl ester, this document focuses on providing a framework for its evaluation against the well-characterized parent compound, PGE2, and its common analogs. The guide details the established signaling pathways of PGE2 receptors and provides comprehensive experimental protocols for researchers to determine the relative potency of this and other novel prostaglandin analogs.
Prostaglandin E2 is a primary cyclooxygenase (COX) product of arachidonic acid and a pivotal lipid mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[1][2] Its effects are transduced by four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] PGE2 p-acetamidophenyl ester is a crystalline derivative of PGE2, primarily utilized in research settings.[1][3] Its modified structure is suggested to enhance stability, making it a potentially valuable tool for in vitro and in vivo studies where sustained activity is desirable.[3]
Prostaglandin E2 Receptor Signaling Pathways
Prostaglandin E2 exerts its diverse biological effects by binding to and activating one or more of its four receptor subtypes, each coupled to distinct intracellular signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments aimed at assessing the potency of PGE2 analogs.
Caption: Prostaglandin E2 signaling pathways via EP receptors.
Comparative Data of Prostaglandin E2 and Common Analogs
| Compound | Receptor Profile | Potency (EC50/Kd) | Key Applications |
| Prostaglandin E2 (Dinoprostone) | Agonist for EP1, EP2, EP3, EP4 | Kd: 1-10 nM for EP receptors[1] | Labor induction, cervical ripening, research standard[4] |
| Misoprostol (PGE1 analog) | Agonist for EP2, EP3, EP4 | - | Prevention of NSAID-induced gastric ulcers, labor induction[4] |
| 16,16-dimethyl PGE2 | Potent EP receptor agonist | - | Research, noted for enhanced stability and prolonged action[2] |
| Butaprost (EP2 selective agonist) | Selective agonist for EP2 | EC50 = 106.4 +/- 63 nM (neutrophil chemotaxis)[5] | Research tool for studying EP2 receptor function |
| Sulprostone (EP1/EP3 agonist) | Agonist for EP1 and EP3 | - | Induction of abortion, treatment of postpartum hemorrhage |
Experimental Protocols for Assessing Potency
To determine the relative potency of Prostaglandin E2 p-acetamidophenyl ester, a series of in vitro assays targeting the different EP receptors are recommended. The following are generalized protocols for such experiments.
Experimental Workflow for Potency Assessment
Caption: General workflow for comparing prostaglandin analog potency.
Protocol 1: Calcium Mobilization Assay for EP1 Receptor Activation
This assay is suitable for determining the potency of compounds that activate the EP1 receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human EP1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells/well and incubate for 16-24 hours.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.
3. Compound Preparation and Addition:
-
Prepare a 2X concentration series of PGE2 (standard) and PGE2 p-acetamidophenyl ester (test compound) in a suitable assay buffer.
-
Utilize a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation) to add 100 µL of the compound solutions to the respective wells while simultaneously initiating fluorescence reading.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-8) every 1-2 seconds for 2-3 minutes.
-
The change in fluorescence intensity over baseline indicates the intracellular calcium mobilization.
-
Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Accumulation Assay for EP2 and EP4 Receptor Activation
This assay measures the activation of EP2 and EP4 receptors, which are coupled to Gs proteins and stimulate the production of cyclic AMP (cAMP).
1. Cell Culture:
-
Culture cells expressing the target EP2 or EP4 receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate growth medium.
-
Seed cells into a 96-well plate at a suitable density and incubate for 24 hours.
2. Assay Procedure:
-
Aspirate the culture medium and add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation.
-
Prepare a 2X concentration series of PGE2 and the test compound in the stimulation buffer.
-
Add 100 µL of the compound solutions to the wells and incubate at 37°C for 30 minutes.
3. Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the cAMP concentration in each well using a plate reader compatible with the detection technology.
4. Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP produced in response to each concentration of the test compounds.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Conclusion
This compound is a research tool with potential advantages in terms of stability. While direct comparative potency data with PGE2 and other analogs are not currently published, the experimental frameworks provided in this guide offer a clear path for researchers to quantitatively assess its activity at the four EP receptor subtypes. By employing standardized calcium mobilization and cAMP accumulation assays, the scientific community can build a comprehensive pharmacological profile of this and other novel prostaglandin derivatives, ultimately aiding in the development of more effective therapeutics for a wide range of diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2/PGE2 Products: R&D Systems [rndsystems.com]
- 3. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]
- 4. List of prostaglandins: Uses, common brands, and safety information [singlecare.com]
- 5. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Prostaglandin E2 Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of various Prostaglandin E2 (PGE2) esters and analogs. Understanding these profiles is crucial for the development of effective therapeutic agents, as the ester form can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the parent PGE2 molecule. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to aid in research and development.
Introduction to Prostaglandin E2 and its Signaling
Prostaglandin E2 is a principal mediator of inflammation and plays a diverse role in physiological and pathological processes. Its effects are mediated through binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide range of cellular responses. The transient nature and rapid metabolism of PGE2 in vivo necessitate the development of more stable analogs and prodrugs, such as PGE2 esters, to enhance its therapeutic potential.
The signaling cascade of PGE2 is multifaceted. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). In contrast, EP1 activation mobilizes intracellular calcium, and EP3 activation can inhibit cAMP production. The specific therapeutic effect of a PGE2 analog or ester is therefore dependent on its receptor binding profile and its pharmacokinetic properties, which govern its concentration at the target tissue.
Comparative Pharmacokinetic Data
The following table summarizes available pharmacokinetic data for various PGE2 esters and a stable analog. It is important to note that the data is compiled from different studies and species, which should be taken into consideration when making direct comparisons.
| Compound | Species | Administration Route | Dose | Cmax | Tmax | AUC (0-inf) | Half-life (t½) |
| PGE2 Glycerol Ester (PGE2-G) | Human (in vitro, whole blood) | - | - | - | - | - | ~7 min[1] |
| PGE2 Ethanolamide (PGE2-EA) | Rat | Intravenous | 2 mg/kg | - | - | - | >6 min[1] |
| 16,16-dimethyl PGE2 | Mouse (C57BL/6J) | Subcutaneous | 35 µg | 44.53 ng/mL | - | 112.50 ng·h/mL | 1.8 h[2] |
| 16,16-dimethyl PGE2 | Non-Human Primate | Subcutaneous | 0.1 mg/kg | 7.68 ng/mL | - | 29.20 ng·h/mL | 3.26 h[2] |
Data for Cmax, Tmax, and AUC for PGE2-G and PGE2-EA were not available in the reviewed literature.
Discussion of Pharmacokinetic Profiles
The esterification of Prostaglandin E2 is a key strategy to modulate its physicochemical properties, thereby altering its pharmacokinetic behavior. Esters are typically more lipophilic than the parent carboxylic acid, which can enhance absorption across biological membranes. Once in circulation, these esters are designed to be hydrolyzed by endogenous esterases to release the active PGE2.
From the limited available data, we can draw several inferences:
-
PGE2 Glycerol Ester (PGE2-G) appears to be rapidly hydrolyzed in human blood, with an in vitro half-life of approximately 7 minutes.[1] This suggests that it may act as a rapid-release prodrug. In rat plasma, its hydrolysis is even faster, with a half-life of only 14 seconds.[1]
-
PGE2 Ethanolamide (PGE2-EA) shows greater stability in plasma compared to PGE2-G and was detectable in rat plasma for up to 2 hours after administration, with a half-life of over 6 minutes.[1] This suggests a more sustained release of the active compound.
-
Methylated Analogs , such as 15(S)-15-methyl PGE2 methyl ester and 16,16-dimethyl PGE2, have been developed to be orally active, indicating improved stability against gastric acid and metabolic enzymes.[3][4] The pharmacokinetic data for 16,16-dimethyl PGE2 in mice and non-human primates show significant systemic exposure after subcutaneous administration, with a longer half-life compared to the in vitro half-life of PGE2-G.[2]
-
PGE2 Methyl Ester is noted to be a more lipophilic derivative of PGE2, which may enhance its ability to cross the blood-brain barrier.[5] However, specific pharmacokinetic data for this ester were not found in the reviewed literature.
The use of prostaglandin esters as prodrugs is a well-established concept, particularly in ophthalmology. For example, latanoprost, a PGF2α analog, is an isopropyl ester prodrug that enhances corneal penetration before being hydrolyzed to the active free acid.[6][7] This principle is applicable to PGE2 esters for various therapeutic applications.
Experimental Protocols
The determination of pharmacokinetic parameters for PGE2 esters relies on accurate quantification of the analyte in biological matrices. Below are generalized methodologies for such studies.
Sample Collection and Handling
-
Blood Collection: Whole blood is collected from subjects at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 1000 x g for 15 minutes) to separate the plasma.
-
Stabilization: To prevent ex vivo formation of PGE2, a cyclooxygenase inhibitor such as indomethacin (final concentration of ~10 µg/mL) should be added to the plasma samples.
-
Storage: Samples should be stored at ≤ -20°C until analysis. Avoid repeated freeze-thaw cycles.
Quantification of PGE2 and its Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify plasma samples to approximately pH 3.5 with 2N HCl.
-
Equilibrate the samples at 2-8°C for 15 minutes.
-
Centrifuge to remove any precipitate.
-
Condition a C18 reverse-phase column with ethanol followed by deionized water.
-
Apply the sample to the column.
-
Wash the column with water, followed by 15% ethanol, and then hexane.
-
Elute the analyte with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water and acetonitrile).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGE2 and its ester, as well as an internal standard (e.g., PGE2-d4).
-
Visualizations
PGE2 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E2 via its EP receptors.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for the pharmacokinetic analysis of PGE2 esters in plasma.
References
- 1. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Comparison of methylated prostaglandin E2 analogues given orally in the inhibition of gastric responses to pentagastrin and peptone meal in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of two methylated prostaglandin E2 analogs on gastroduodenal pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Commercially available prostaglandin analogs for the reduction of intraocular pressure: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Prostaglandin E2 p-acetamidophenyl ester in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. Prostaglandin E2 p-acetamidophenyl ester, a derivative of Prostaglandin E2 (PGE2), requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols not only ensures a secure working environment but also maintains compliance with regulatory standards.
Essential Disposal Procedures
The disposal of this compound, as with many laboratory chemicals, is governed by local, state, and federal regulations. While specific protocols may vary, the following step-by-step guide outlines the fundamental procedures for its safe disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Step-by-Step Disposal Guide:
-
Consult Safety Data Sheets (SDS): Before handling, thoroughly review the SDS for Prostaglandin E2, the parent compound.[1][2][3] The SDS provides critical information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible chemicals to prevent hazardous reactions.[6]
-
-
Container Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazards as indicated in the SDS.
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials, until it can be collected for disposal.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical be disposed of with household garbage or poured down the drain.[2][3] This prevents environmental contamination and potential harm.
-
Arrange for Professional Disposal: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2]
Logical Workflow for Chemical Disposal
The following diagram illustrates a standardized workflow for the safe disposal of laboratory chemicals like this compound.
Biological Context: The Prostaglandin E2 Signaling Pathway
Prostaglandin E2, the parent compound of the ester, is a primary product of the cyclooxygenase (COX) pathway and a widely studied prostaglandin. Its biological effects are mediated through at least four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[7][8] These interactions influence a variety of physiological processes, including inflammation, fertility, and immune modulation.[7][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Prostaglandin E2 p-acetamidophenyl ester
Essential Safety and Handling Guide for Prostaglandin E2 p-acetamidophenyl ester
This guide provides crucial safety and logistical information for the handling and disposal of Prostaglandin E2 (PGE2) p-acetamidophenyl ester. The following procedures are based on best practices for handling potent biologically active substances and information available for the parent compound, Prostaglandin E2.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety information for Prostaglandin E2 and general laboratory safety protocols for handling hazardous chemicals. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles should be worn to prevent eye contact.[1][2] For procedures with a splash hazard, a face shield should be used in addition to goggles.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene gloves, are required.[2][3][4] It is recommended to wear two pairs of gloves, especially when handling concentrated solutions.[5] Gloves should be inspected before use and changed immediately if contaminated.[2]
-
Respiratory Protection: For handling the compound as a powder or if aerosolization is possible, a NIOSH/MSHA-approved respirator is recommended.[4][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][7]
-
Protective Clothing: A disposable gown or a clean, buttoned lab coat made of a low-permeability fabric should be worn to protect the skin and prevent contamination of personal clothing.[1][2][5]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]
Quantitative Data Summary
| Parameter | Value | Notes and Citations |
| Chemical Formula | C28H39NO6 | [8] |
| Molecular Weight | 485.6 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Storage Temperature | -20°C | [8] |
| Stability | ≥ 4 years at -20°C | [8] |
| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml | [8] |
Operational Plan: Handling and Experimental Protocols
Preparation and Weighing
-
All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]
-
When weighing the powder, use a containment balance or perform the task within a ventilated enclosure to prevent dissemination of dust.[2]
-
Avoid generating dust.[7]
Stock Solution Preparation
-
Stock solutions should be prepared by slowly adding the solid to the desired solvent to avoid splashing.[2]
-
This compound is soluble in organic solvents such as DMF, DMSO, and ethanol.[8]
-
For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then make further dilutions in aqueous buffers. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Aqueous solutions of the parent compound, PGE2, are less stable and it is not recommended to store them for more than one day.[9]
Post-Handling Procedures
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7][10]
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[7] Do not release into the environment.[4][7]
-
For spills, absorb the material with an inert absorbent such as vermiculite or sand, and collect it into a sealed container for hazardous waste disposal.[2][4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2) through its receptors.
References
- 1. uab.edu [uab.edu]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. www2.zoetis.com.au [www2.zoetis.com.au]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mpbio.com [mpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
